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  • Product: (2-Aminooxazol-4-yl)methanol
  • CAS: 191399-20-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Data of (2-Aminooxazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Introduction (2-Aminooxazol-4-yl)methanol is a heterocyclic organic compound belonging to the oxazole family. The oxazole ring is a key structural motif fou...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Aminooxazol-4-yl)methanol is a heterocyclic organic compound belonging to the oxazole family. The oxazole ring is a key structural motif found in numerous biologically active compounds and natural products, exhibiting a wide range of pharmacological activities. The 2-aminooxazole scaffold, in particular, is considered a "privileged" structure in medicinal chemistry due to its ability to interact with various biological targets. Its isosteric relationship with the 2-aminothiazole moiety has led to its exploration in the development of new therapeutic agents. Accurate structural elucidation and characterization of such molecules are paramount in drug discovery and development, with Nuclear Magnetic Resonance (NMR) spectroscopy standing as one of the most powerful and indispensable analytical techniques for this purpose.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR data for (2-Aminooxazol-4-yl)methanol. It is designed to serve as a practical resource for researchers and scientists, offering not only the spectral data but also a detailed interpretation and a standardized experimental protocol for data acquisition. The insights provided herein are grounded in established principles of NMR spectroscopy and comparative analysis with structurally related compounds.

Molecular Structure and Atom Numbering

The structural integrity of (2-Aminooxazol-4-yl)methanol is the foundation of its chemical and biological properties. Understanding the precise arrangement of its atoms is crucial for the correct assignment of NMR signals.

Figure 1: Molecular structure of (2-Aminooxazol-4-yl)methanol with atom numbering for NMR assignments.

¹H NMR Spectral Data

The ¹H NMR spectrum of (2-Aminooxazol-4-yl)methanol provides valuable information about the chemical environment of the hydrogen atoms in the molecule. The spectrum is relatively simple, reflecting the small number of distinct proton environments.

Data Summary
ProtonChemical Shift (δ) ppmMultiplicitySolvent
H56.54Singlet (s)D₂O
-CH₂-4.33Singlet (s)D₂O
-NH₂Not observed-D₂O
-OHNot observed-D₂O

Table 1: ¹H NMR spectral data for (2-Aminooxazol-4-yl)methanol.[1]

Interpretation of the ¹H NMR Spectrum
  • H5 (6.54 ppm): The proton attached to C5 of the oxazole ring appears as a singlet at 6.54 ppm.[1] The downfield chemical shift is characteristic of a proton attached to an electron-deficient aromatic ring system. The singlet multiplicity indicates that there are no adjacent protons to couple with.

  • -CH₂- (4.33 ppm): The two protons of the hydroxymethyl group at C4 are chemically equivalent and appear as a singlet at 4.33 ppm.[1] Their equivalence is due to the free rotation around the C4-C(H₂)OH bond. The proximity to the electronegative oxygen atom and the oxazole ring contributes to their chemical shift.

  • -NH₂ and -OH Protons: In a deuterated solvent like D₂O, the labile protons of the amino (-NH₂) and hydroxyl (-OH) groups readily exchange with deuterium atoms from the solvent. As a result, their signals are typically not observed in the ¹H NMR spectrum.

¹³C NMR Spectral Data

Obtaining a definitive experimental ¹³C NMR spectrum for (2-Aminooxazol-4-yl)methanol from publicly available sources is challenging. Therefore, the following data is a combination of estimations based on the analysis of structurally similar compounds and general principles of ¹³C NMR spectroscopy for heterocyclic systems.

Estimated Data Summary
CarbonEstimated Chemical Shift (δ) ppm
C2~160-165
C4~135-140
C5~110-115
-CH₂-~55-60

Table 2: Estimated ¹³C NMR chemical shifts for (2-Aminooxazol-4-yl)methanol.

Rationale for Estimated Chemical Shifts

The estimation of the ¹³C chemical shifts is based on the following reasoning:

  • C2 (~160-165 ppm): In 2-aminooxazole, the C2 carbon, bonded to two nitrogen atoms, resonates at approximately 161.0 ppm. The substitution at C4 is not expected to significantly alter the chemical environment of C2, hence a similar chemical shift is predicted.

  • C4 (~135-140 ppm): This carbon is part of the oxazole ring and is bonded to the hydroxymethyl group. Its chemical shift is expected to be downfield due to its position within the heterocyclic ring and the substitution.

  • C5 (~110-115 ppm): In 2-aminooxazole, the C5 carbon resonates at around 126.4 ppm. The substitution at C4 with a hydroxymethyl group is likely to have a shielding effect on C5, shifting its resonance to a slightly lower ppm value.

  • -CH₂- (~55-60 ppm): The carbon of the hydroxymethyl group is a sp³-hybridized carbon attached to an oxygen atom and the oxazole ring. Its chemical shift is expected to be in the range typical for such environments.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible NMR data, a standardized experimental protocol is essential. The following section outlines a detailed, step-by-step methodology for the ¹H and ¹³C NMR analysis of (2-Aminooxazol-4-yl)methanol.

Sample Preparation

The quality of the NMR spectrum is highly dependent on the sample preparation.

sample_preparation cluster_0 Sample Weighing & Dissolution cluster_1 Filtration & Transfer cluster_2 Final Steps weigh Weigh 5-25 mg for ¹H NMR or 50-100 mg for ¹³C NMR dissolve Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., D₂O or DMSO-d₆) weigh->dissolve filter Filter the solution through a plug of glass wool in a Pasteur pipette dissolve->filter transfer Transfer the filtered solution into a clean, dry 5 mm NMR tube filter->transfer cap Cap the NMR tube securely transfer->cap label_tube Label the tube clearly cap->label_tube

Figure 2: Workflow for NMR sample preparation.

  • Weighing the Sample: For a standard ¹H NMR spectrum, accurately weigh approximately 5-25 mg of (2-Aminooxazol-4-yl)methanol. For a ¹³C NMR spectrum, a larger quantity, typically 50-100 mg, is required to achieve a good signal-to-noise ratio in a reasonable time.

  • Solvent Selection and Dissolution: Choose a suitable deuterated solvent in which the compound is soluble. Deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for polar molecules. Add approximately 0.6-0.7 mL of the chosen solvent to the vial containing the sample.

  • Filtration: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

NMR Data Acquisition

The following parameters are suggested for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

nmr_acquisition cluster_0 ¹H NMR Acquisition cluster_1 ¹³C NMR Acquisition h1_params Pulse Program: zg30 Acquisition Time: ~2-4 s Relaxation Delay: 1-2 s Number of Scans: 8-16 c13_params Pulse Program: zgpg30 Acquisition Time: ~1-2 s Relaxation Delay: 2 s Number of Scans: 1024 or more instrument_setup Instrument Setup (Lock, Tune, Shim) instrument_setup->h1_params For ¹H instrument_setup->c13_params For ¹³C

Figure 3: Key parameter sets for ¹H and ¹³C NMR data acquisition.

¹H NMR Spectrum:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.

  • Acquisition Time: Approximately 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

¹³C NMR Spectrum:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Typically 200-220 ppm, centered around 100-110 ppm.

  • Acquisition Time: Approximately 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) is generally required.

Trustworthiness and Self-Validating Systems

The reliability of NMR data is paramount. The protocols described above incorporate self-validating checks:

  • Internal Referencing: The residual solvent peak (e.g., HDO in D₂O or the residual protons in DMSO-d₆) serves as a reliable internal reference for calibrating the chemical shift scale.

  • Linewidth: Sharp, well-resolved peaks are indicative of a well-prepared, homogeneous sample and a properly shimmed spectrometer. Broad peaks may suggest aggregation, the presence of paramagnetic impurities, or poor shimming.

  • Signal-to-Noise Ratio: A high signal-to-noise ratio, achieved through an adequate number of scans, ensures the accurate detection and integration of all signals, including those from less abundant nuclei or impurities.

Conclusion

This technical guide provides a detailed overview of the ¹H and estimated ¹³C NMR data for (2-Aminooxazol-4-yl)methanol. By presenting the spectral data in a clear and concise format, along with a thorough interpretation and a robust experimental protocol, this document aims to be a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development. The principles and methodologies outlined herein are intended to facilitate the accurate and reliable characterization of this important heterocyclic scaffold and its derivatives.

References

  • Girardini, M., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(8), 1594-1600. Available at: [Link]

  • Powner, M. W., Sutherland, J. D., & Szostak, J. W. (2010). Supporting Information for Prebiotic Synthesis of Activated Pyrimidine Ribonucleotides. Journal of the American Chemical Society, 132(46), 16677-16688. Available at: [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Available at: [Link]

  • University of California, Riverside. NMR Sample Preparation. Available at: [Link]

  • Pinto, D. C. G. A., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Recent Advances in Heterocyclic Chemistry (Vol. 1, pp. 389-452). Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Stability and Degradation Profile of (2-Aminooxazol-4-yl)methanol

Abstract This technical guide provides a comprehensive framework for assessing the chemical stability and degradation profile of (2-Aminooxazol-4-yl)methanol, a heterocyclic compound of interest in pharmaceutical and che...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for assessing the chemical stability and degradation profile of (2-Aminooxazol-4-yl)methanol, a heterocyclic compound of interest in pharmaceutical and chemical research. Recognizing the limited direct stability data for this specific molecule, this document synthesizes information on the known reactivity of the 2-aminooxazole scaffold with established principles of forced degradation studies. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to thoroughly characterize the intrinsic stability of (2-Aminooxazol-4-yl)methanol. This guide outlines potential degradation pathways under hydrolytic, oxidative, photolytic, and thermal stress conditions, and provides step-by-step methodologies for conducting forced degradation studies, developing a stability-indicating HPLC method, and elucidating the structure of potential degradation products using LC-MS and NMR spectroscopy. The ultimate goal is to empower researchers to generate a robust stability profile, crucial for the advancement of research and development involving this compound.

Introduction: The Significance of Stability Profiling

(2-Aminooxazol-4-yl)methanol is a functionalized heterocyclic compound featuring a 2-aminooxazole core. This structural motif is present in various biologically active molecules, making an understanding of its stability paramount for any research and development activities. The stability of a chemical entity dictates its shelf-life, informs formulation development, and is a critical component of regulatory submissions for pharmaceutical products. A comprehensive stability profile is not merely a collection of data points but a narrative of the molecule's behavior under various environmental stressors.

Forced degradation studies are an indispensable tool in this endeavor, providing a predictive assessment of a molecule's lability. By subjecting the compound to conditions more severe than those it would typically encounter, we can rapidly identify potential degradation pathways and products. This information is instrumental in developing stability-indicating analytical methods, which are crucial for accurately quantifying the parent compound in the presence of its degradants.

This guide will provide the scientific rationale and practical steps for a comprehensive investigation into the stability of (2-Aminooxazol-4-yl)methanol.

Physicochemical Properties of (2-Aminooxazol-4-yl)methanol

A foundational understanding of the physicochemical properties of (2-Aminooxazol-4-yl)methanol is essential for designing and interpreting stability studies.

PropertyValueSource
Molecular Formula C₄H₆N₂O₂[1]
Molecular Weight 114.11 g/mol [1]
Appearance Solid (predicted)Inferred from related compounds
pKa (of conjugate acid) ~0.8 (for the oxazole ring)[2]
Solubility Expected to be soluble in polar organic solvents and aqueous solutions.Inferred from structure
UV Absorption Expected to absorb UV light due to the aromatic oxazole ring.Inferred from structure

The presence of the amino and hydroxyl groups suggests that the molecule will be relatively polar and may exhibit pH-dependent stability. The oxazole ring itself is known to be susceptible to certain chemical transformations, which will be the focus of our degradation studies.

Caption: Chemical structure of (2-Aminooxazol-4-yl)methanol.

Potential Degradation Pathways

Based on the chemical structure of (2-Aminooxazol-4-yl)methanol and the known reactivity of the 2-aminooxazole moiety, several degradation pathways can be hypothesized. The purpose of forced degradation studies is to experimentally confirm or refute these pathways.

Hydrolytic Degradation

The oxazole ring is susceptible to acid-catalyzed hydrolysis. The presence of the electron-donating amino group may influence the rate of this process.

  • Acidic Conditions: Protonation of the ring nitrogen could facilitate nucleophilic attack by water, leading to ring opening. A potential product of this pathway is the corresponding amino acid derivative.

  • Basic Conditions: While generally more stable to base, prolonged exposure to strong alkaline conditions could potentially lead to hydrolysis, although this is expected to be slower than acid-catalyzed hydrolysis.

  • Neutral Conditions: Hydrolysis under neutral conditions is expected to be minimal but should be investigated, particularly at elevated temperatures.

Oxidative Degradation

The 2-aminooxazole ring is susceptible to oxidation.[3] The primary alcohol moiety also represents a potential site for oxidation.

  • Oxidizing Agents (e.g., H₂O₂): Oxidation could lead to the formation of N-oxides or ring-opened products. The primary alcohol could be oxidized to an aldehyde or a carboxylic acid.

Photolytic Degradation

Studies on 2-aminooxazole have shown it to be the least photostable among related 2-aminoazoles, with UV irradiation leading to degradation.[4] The primary photochemical reaction for 2-aminooxazole involves ring opening to form a nitrile ylide.[5]

  • UV/Visible Light Exposure: Photodegradation is a significant potential degradation pathway. The chromophoric 2-aminooxazole ring can absorb light energy, leading to electronically excited states that can undergo chemical reactions.

Thermal Degradation

While oxazoles are generally considered thermally stable, the presence of functional groups may lower the decomposition temperature.[3]

  • Elevated Temperatures: Thermal stress can provide the energy to overcome activation barriers for various degradation reactions, including those that may not be observed at ambient temperature.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis cluster_thermal Thermal Parent (2-Aminooxazol-4-yl)methanol RingOpened Ring-Opened Products (e.g., Amino Acid Derivative) Parent->RingOpened H⁺/H₂O or OH⁻ OxidizedRing Ring-Oxidized Products (e.g., N-Oxides) Parent->OxidizedRing [O] OxidizedSideChain Side-Chain Oxidized Products (Aldehyde, Carboxylic Acid) Parent->OxidizedSideChain [O] Photoproducts Photodegradation Products (e.g., Nitrile Ylide) Parent->Photoproducts ThermalProducts Thermal Degradants Parent->ThermalProducts Δ

Caption: Proposed degradation pathways for (2-Aminooxazol-4-yl)methanol.

Experimental Design: A Self-Validating Approach

The following sections detail the experimental protocols for conducting forced degradation studies and developing a stability-indicating analytical method. The causality behind each experimental choice is explained to ensure a scientifically sound and self-validating study.

Materials and Reagents
  • (2-Aminooxazol-4-yl)methanol (of known purity)

  • HPLC-grade acetonitrile and methanol

  • Purified water (e.g., Milli-Q or equivalent)

  • Analytical grade hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂)

  • Analytical grade phosphate or acetate buffers

Forced Degradation (Stress) Studies

The goal of forced degradation is to achieve 5-20% degradation of the parent compound. This extent of degradation is generally sufficient to generate and detect the primary degradation products without causing secondary degradation that would complicate the analysis.

4.2.1. Stock Solution Preparation

Prepare a stock solution of (2-Aminooxazol-4-yl)methanol in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) at a concentration of approximately 1 mg/mL. The choice of organic solvent should be based on the solubility of the compound and its compatibility with the subsequent analytical method.

4.2.2. Stress Conditions

For each condition, a control sample (stored at 2-8°C in the dark) should be prepared in parallel.

a) Hydrolytic Degradation

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 12, and 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 N NaOH before analysis. Causality: The elevated temperature accelerates the hydrolytic process. The concentration of acid and temperature can be adjusted to achieve the target degradation.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at the same time points as the acidic study.

    • Neutralize the aliquots with an equivalent amount of 0.1 N HCl before analysis. Causality: Similar to acidic hydrolysis, elevated temperature is used to accelerate the reaction.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at the same time points. Causality: This condition assesses the stability of the molecule in an aqueous environment without the influence of acid or base catalysis.

b) Oxidative Degradation

  • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

  • Keep the solution at room temperature and protect it from light.

  • Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 12, and 24 hours). Causality: Hydrogen peroxide is a common oxidizing agent used in forced degradation studies. The reaction is typically conducted at room temperature as heat can decompose the peroxide.

c) Photolytic Degradation

  • Expose a solution of the compound (in a transparent container) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A typical exposure is 1.2 million lux hours and 200 watt hours/square meter.

  • A control sample should be wrapped in aluminum foil to protect it from light and kept alongside the exposed sample.

  • Analyze the samples after the exposure period. Causality: This study simulates the effect of light exposure during manufacturing, storage, and handling.

d) Thermal Degradation

  • Place the solid compound in a thermostatically controlled oven at a temperature higher than that used for accelerated stability testing (e.g., 80°C).

  • Withdraw samples at various time points (e.g., 1, 3, 5, and 7 days).

  • Prepare solutions of the withdrawn solid samples for analysis. Causality: This assesses the stability of the compound in the solid state at elevated temperatures.

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions Start Prepare Stock Solution of (2-Aminooxazol-4-yl)methanol Acid Acidic Hydrolysis (0.1 N HCl, 60°C) Start->Acid Base Basic Hydrolysis (0.1 N NaOH, 60°C) Start->Base Neutral Neutral Hydrolysis (Water, 60°C) Start->Neutral Oxidation Oxidative Stress (3% H₂O₂, RT) Start->Oxidation Photo Photolytic Stress (ICH Q1B) Start->Photo Thermal Thermal Stress (Solid, 80°C) Start->Thermal Analysis Analyze Samples by Stability-Indicating HPLC Acid->Analysis Base->Analysis Neutral->Analysis Oxidation->Analysis Photo->Analysis Thermal->Analysis Data Evaluate Data: - Purity - % Degradation - Mass Balance Analysis->Data

Caption: Workflow for forced degradation studies.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the parent compound without interference from its degradation products, process impurities, or other components in the sample matrix.

4.3.1. Initial Method Development

Given the polar nature of (2-Aminooxazol-4-yl)methanol, a reversed-phase HPLC method is a suitable starting point.

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a good initial choice. If retention is poor, a column with a more polar stationary phase (e.g., a polar-embedded or phenyl-hexyl column) can be evaluated.

  • Mobile Phase:

    • A: 0.1% Formic acid or phosphoric acid in water (to ensure good peak shape for the basic amino group).

    • B: Acetonitrile or methanol.

  • Detection: UV detection at the wavelength of maximum absorbance (λmax) of the parent compound. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Gradient Elution: A gradient elution from a low to a high percentage of the organic modifier is recommended to ensure the elution of both the polar parent compound and potentially less polar degradation products.

4.3.2. Method Optimization and Validation

  • Inject a mixture of the stressed samples to create a chromatogram containing the parent peak and all significant degradation products.

  • Optimize the gradient, mobile phase pH, and column temperature to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradation product peaks.

  • Specificity: Use a PDA detector to check for peak purity of the parent compound in the presence of its degradants. The peak purity angle should be less than the purity threshold.

  • Linearity, Range, Accuracy, and Precision: These parameters should be validated according to ICH Q2(R1) guidelines once the method is optimized.

Table of a Hypothetical Optimized HPLC Method:

ParameterCondition
Column Polar-embedded C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm (hypothetical λmax)
Injection Volume 10 µL

Structure Elucidation of Degradation Products

Identifying the structure of the major degradation products is crucial for understanding the degradation pathways and assessing their potential toxicity.

LC-MS Analysis

Couple the developed HPLC method to a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the parent compound and its degradation products. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of the degradants. This information provides strong clues about the chemical changes that have occurred (e.g., hydrolysis, oxidation).

NMR Spectroscopy

For definitive structure elucidation of unknown degradation products, isolation of the degradant followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.[6][7]

  • Isolation: Use preparative HPLC to isolate a sufficient quantity (typically >1 mg) of each major degradation product.

  • NMR Analysis: Acquire a suite of NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC) to piece together the chemical structure of the degradant.

Data Presentation and Interpretation

A clear and concise presentation of the stability data is essential.

Table of Forced Degradation Results (Example Template):

Stress Condition% Degradation of ParentNumber of Degradation ProductsRRT of Major DegradantsMass Balance (%)
0.1 N HCl, 60°C, 24h e.g., 15.2e.g., 2e.g., 0.85, 1.10e.g., 99.5
0.1 N NaOH, 60°C, 24h e.g., 8.9e.g., 1e.g., 0.92e.g., 99.8
3% H₂O₂, RT, 24h e.g., 12.5e.g., 3e.g., 0.78, 1.15, 1.25e.g., 99.2
Photolytic (ICH Q1B) e.g., 18.7e.g., 2e.g., 0.95, 1.05e.g., 98.9
Thermal (Solid, 80°C, 7d) e.g., 5.6e.g., 1e.g., 1.18e.g., 100.1

RRT = Relative Retention Time (to the parent peak)

Mass balance is a critical parameter, calculated as the sum of the percentage of the parent compound remaining and the percentage of all degradation products formed. A mass balance close to 100% indicates that all major degradation products have been detected.

Conclusion

This technical guide provides a comprehensive and scientifically grounded approach to characterizing the stability and degradation profile of (2-Aminooxazol-4-yl)methanol. By systematically applying the principles of forced degradation and employing modern analytical techniques, researchers can gain a thorough understanding of the intrinsic stability of this molecule. The proposed degradation pathways serve as a starting point for investigation, and the detailed experimental protocols provide a clear roadmap for generating high-quality, reliable stability data. This information is fundamental for the successful development of any product containing (2-Aminooxazol-4-yl)methanol and for meeting the rigorous standards of scientific and regulatory scrutiny.

References

  • PubChem. (2-aminooxazol-4-yl)methanol. National Center for Biotechnology Information. [Link]

  • Mori, M., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters.
  • PubChem. 2-Amino-4-methylthiazole. National Center for Biotechnology Information. [Link]

  • Smith, A. B., et al. (2021). Microwave mediated synthesis of 2-aminooxazoles. Tetrahedron Letters.
  • Kumar, R., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics.
  • Szabla, R., et al. (2013). Theoretical studies of the mechanism of 2-aminooxazole formation under prebiotically plausible conditions. Physical Chemistry Chemical Physics.
  • Nunes, C. M., et al. (2015). Photochemistry of 2-aminooxazole: a matrix-isolation and computational study of a putative key prebiotic molecule. Physical Chemistry Chemical Physics.
  • Singh, S., et al. (2019). Structure elucidation of novel degradation products of thiocolchicoside by NMR spectroscopy. Magnetic Resonance in Chemistry.
  • Todd, Z. R., et al. (2019). UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth.
  • Dong, M. W. (2013). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America.
  • Patil, S., et al. (2021). Importance of LCMS in Forced Degradation Studies for new Chemical Entities.
  • Hypha Discovery. Structure Elucidation and NMR. [Link]

  • Scribd. 2-Aminooxazoles and Their Derivatives (Review). [Link]

  • Wikipedia. Oxazole. [Link]

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Protocols & Analytical Methods

Method

(2-Aminooxazol-4-yl)methanol as a building block in medicinal chemistry

Executive Summary Compound: (2-Aminooxazol-4-yl)methanol Core Utility: Polar, metabolically stable bioisostere of (2-aminothiazol-4-yl)methanol. Primary Applications: Kinase inhibition (ATP-binding pocket), GPCR ligands,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (2-Aminooxazol-4-yl)methanol Core Utility: Polar, metabolically stable bioisostere of (2-aminothiazol-4-yl)methanol. Primary Applications: Kinase inhibition (ATP-binding pocket), GPCR ligands, and fragment-based drug discovery (FBDD).

(2-Aminooxazol-4-yl)methanol represents a high-value "orphan" building block in modern medicinal chemistry. While its sulfur-containing counterpart, the 2-aminothiazole , is ubiquitous in FDA-approved drugs (e.g., Dasatinib, Dabrafenib), the oxazole analog offers distinct physicochemical advantages. It lowers lipophilicity (ClogP), eliminates the metabolic liability of sulfur oxidation (S-oxide/sulfone formation), and provides a unique hydrogen-bonding vector profile. This guide outlines the synthesis, protection strategies, and divergent functionalization protocols for this versatile scaffold.

Physicochemical Profile & Bioisosterism

The substitution of the thiazole sulfur atom with oxygen effects critical changes in the scaffold's properties, essential for optimizing drug-like parameters (Lipinski/Veber rules).

Feature2-Aminothiazole Scaffold2-Aminooxazole ScaffoldMedicinal Chemistry Impact
Heteroatom Sulfur (S)Oxygen (O)Oxygen is smaller and more electronegative.[1]
H-Bonding Weak Acceptor (N3)Stronger Acceptor (N3)Oxazole N3 is a better H-bond acceptor due to O-inductive effect.
Lipophilicity Higher ClogPLower ClogPOxazole improves aqueous solubility.
Metabolism S-Oxidation riskNo S-OxidationAvoids formation of reactive sulfoxide/sulfone metabolites.
Aromaticity HighModerateOxazole ring is less aromatic; C4/C5 positions are more electron-rich.

Synthesis Protocol: The "Protected-Core" Strategy

Direct reduction of the 2-aminooxazole ester is fraught with chemoselectivity issues due to the nucleophilic exocyclic amine and the potential acid-lability of the oxazole ring. The following Self-Validating Protocol utilizes a Boc-protection strategy to ensure high yields and ease of purification.

Step 1: Cyclization (Hantzsch-type Condensation)

Unlike thiazoles, 2-aminooxazoles cannot be reliably synthesized using N-substituted ureas. The primary amine must be formed first.

Reagents: Urea (3.0 equiv), Ethyl Bromopyruvate (1.0 equiv), DMF. Conditions: Microwave irradiation, 120 °C, 30 min (or thermal heating 80 °C, 4-6 h).

  • Dissolve Ethyl bromopyruvate (1.0 equiv) in anhydrous DMF (0.5 M).

  • Add Urea (3.0 equiv).[1] Note: Excess urea acts as a scavenger for HBr generated in situ.

  • Heat the reaction mixture. Monitor by LCMS for the formation of the ethyl 2-aminooxazole-4-carboxylate [M+H]+ = 157.

  • Workup: Dilute with water, neutralize with sat. NaHCO3, and extract with EtOAc.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Step 2: Chemoselective Protection

Rationale: The free amine can quench hydride reducing agents or coordinate to aluminum species. Boc-protection renders the molecule lipophilic and prevents N-alkylation side reactions.

Reagents: Boc2O (1.2 equiv), DMAP (0.1 equiv), Et3N (2.0 equiv), DCM.

  • Suspend the ester from Step 1 in DCM.

  • Add Et3N and DMAP, followed by Boc2O.

  • Stir at RT for 4 h.

  • Checkpoint: TLC should show a less polar spot (Rf ~0.6 in 1:1 Hex/EtOAc).

  • Isolate Ethyl 2-((tert-butoxycarbonyl)amino)oxazole-4-carboxylate .

Step 3: Controlled Reduction

Rationale: LiAlH4 is used here.[2][3][4][5][6][7][8] While NaBH4/MeOH can reduce aldehydes, the ester requires a stronger hydride source. The Boc group is stable to LiAlH4 at low temperatures.

Reagents: LiAlH4 (1.0 M in THF, 2.2 equiv), anhydrous THF.

  • Cool a solution of the Boc-protected ester in THF (0.2 M) to 0 °C under Argon.

  • Add LiAlH4 solution dropwise over 20 min. Caution: Gas evolution.

  • Stir at 0 °C for 1 h. Monitor by TLC for disappearance of ester.

  • Fieser Workup: Carefully quench with water (x mL), 15% NaOH (x mL), and water (3x mL).

  • Filter the white aluminum salts through Celite.

  • Concentrate filtrate to yield tert-butyl (4-(hydroxymethyl)oxazol-2-yl)carbamate .

Divergent Reactivity & Functionalization

Once the core (2-((tert-butoxycarbonyl)amino)oxazol-4-yl)methanol is in hand, it serves as a linchpin for divergent synthesis.

ReactionWorkflow Core (2-Boc-Aminooxazol-4-yl)methanol (Core Scaffold) Aldehyde Aldehyde (Dess-Martin Periodinane) Core->Aldehyde Oxidation Halide Alkyl Halide/Mesylate (MsCl or SOCl2) Core->Halide Activation Ether Ether Linkage (NaH, R-X) Core->Ether Alkylation FreeAmine Free Amine (TFA Deprotection) Core->FreeAmine Acidic Cleavage Reductive Amination Reductive Amination Aldehyde->Reductive Amination Nucleophilic Subst. Nucleophilic Subst. Halide->Nucleophilic Subst. Amide Amide Coupling (HATU, R-COOH) FreeAmine->Amide Acylation Buchwald C-N Coupling (Pd-cat, Ar-Br) FreeAmine->Buchwald Pd-Catalysis

Figure 1: Divergent synthesis workflow starting from the protected alcohol core.[5]

Protocol A: Buchwald-Hartwig Coupling (C2-Position)

The 2-amino group on the oxazole is weakly nucleophilic. Standard SNAr often fails. Palladium catalysis is required for arylation.

  • Catalyst System: XPhos Pd G2 (Precatalyst) is superior for heteroaromatic amines.

  • Base: NaOtBu (Sodium tert-butoxide) is essential; Carbonate bases are often too weak.

  • Solvent: Toluene or Dioxane (degassed).

  • Conditions: Microwave, 130 °C, 15-30 min.

Protocol B: Alcohol Activation (C4-Position)

The C4-hydroxymethyl group is a "handle" for extending the carbon skeleton.

  • Oxidation: MnO2 (10 equiv) in DCM is preferred over Swern to avoid over-oxidation or byproduct formation with the sensitive ring.

  • Halogenation: SOCl2 can be used, but the HCl byproduct removes the Boc group. Use MsCl/Et3N to generate the mesylate, which can then be displaced by amines or thiols in situ.

Case Study: Antitubercular Agents

Recent medicinal chemistry campaigns have validated the 2-aminooxazole scaffold as a replacement for 2-aminothiazole in antitubercular agents targeting Mycobacterium tuberculosis.

  • Challenge: The parent 2-aminothiazole series showed rapid metabolic clearance due to S-oxidation.

  • Solution: Replacement with 2-aminooxazole maintained potency (MIC ~1-5 µM) while significantly increasing metabolic half-life (t1/2) in human liver microsomes (HLM).

  • Key Insight: The 2-aminooxazole core is not a PAINS (Pan-Assay Interference Compound) motif, unlike some aminothiazoles which can covalently modify proteins via the sulfur.[1]

References

  • Azzali, E., et al. (2020).[1] "2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry." ACS Medicinal Chemistry Letters, 11(7), 1435–1441. [Link][1]

  • Magalhães, J., et al. (2021).[9] "Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase." Pharmaceuticals, 14(2), 174.[9] [Link]

  • Powner, M. W., Gerland, B., & Sutherland, J. D. (2009).[10] "Synthesis of activated pyrimidine ribonucleotides in prebiotically plausible conditions." Nature, 459, 239–242.[10] (Mechanistic insights into 2-aminooxazole formation). [Link]

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874-922. (Reference for Pd-coupling strategies applicable to the scaffold). [Link]

Sources

Application

Application Note: SAR Studies & Synthetic Protocols for (2-Aminooxazol-4-yl)methanol Analogs

The following Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It synthesizes specific literature findings (e.g., Magalhães et al., 2021) with standard medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It synthesizes specific literature findings (e.g., Magalhães et al., 2021) with standard medicinal chemistry principles to provide a comprehensive workflow for exploring the (2-Aminooxazol-4-yl)methanol scaffold.

Executive Summary

The (2-Aminooxazol-4-yl)methanol scaffold represents a high-value pharmacophore in modern drug discovery, primarily serving as a bioisostere for the widely used 2-aminothiazole ring (found in drugs like Dasatinib and Avatrombopag). While 2-aminothiazoles are potent, they often suffer from metabolic liabilities (S-oxidation) and poor aqueous solubility.

The 2-aminooxazole counterpart offers:

  • Improved Physicochemical Properties: Lower ClogP and higher aqueous solubility.[1]

  • Metabolic Stability: Elimination of the sulfur oxidation liability.

  • Versatile Handle: The C4-hydroxymethyl group serves as a critical "vector" for growing the molecule into solvent-exposed regions of a binding pocket or for covalent linkage to other pharmacophores.

This guide details the Design, Synthesis, and Evaluation of these analogs, focusing on their role as inhibitors in bacterial pathways (e.g., Serine Acetyltransferase) and kinase signaling.

Chemical Space & SAR Design Strategy

The structure-activity relationship (SAR) of this scaffold can be dissected into three distinct regions. Understanding the electronic and steric requirements of each is critical for library design.

The SAR Decision Tree

SAR_Logic Scaffold (2-Aminooxazol-4-yl)methanol Core Scaffold Region1 Region 1: C2-Amino Group (H-Bond Donor/Acceptor) Scaffold->Region1 Region2 Region 2: C4-Hydroxymethyl (Extension Vector) Scaffold->Region2 Region3 Region 3: C5-Position (Steric/Electronic Tuning) Scaffold->Region3 R1_Mod1 Acylation/Alkylation (Modulate pKa & Permeability) Region1->R1_Mod1 R1_Mod2 Bioisostere Replacement (e.g., Guanidine mimic) Region1->R1_Mod2 R2_Mod1 Oxidation to Aldehyde/Acid (For heterocycle formation) Region2->R2_Mod1 R2_Mod2 Ether/Amine Linkage (Solubility tail) Region2->R2_Mod2 R2_Mod3 Halogenation (Coupling partner) Region2->R2_Mod3 R3_Mod1 Halogen (Cl/F) (Block metabolism) Region3->R3_Mod1 R3_Mod2 Aryl Coupling (Pi-Pi Stacking) Region3->R3_Mod2

Caption: SAR segmentation of the (2-aminooxazol-4-yl)methanol scaffold showing modification zones.

Mechanistic Insights
  • Region 1 (C2-Amino): This exocyclic amine is a critical H-bond donor. In kinase inhibitors, it often interacts with the "hinge region" (e.g., Glu/Met residues). Caution: Direct alkylation can reduce potency; acylation (forming amides/ureas) is preferred to maintain planarity and H-bond donor capability.

  • Region 2 (C4-Methanol): This is the primary "growth" vector. In the study by Magalhães et al., this position was used to link the oxazole to an isoxazole core to target bacterial Serine Acetyltransferase (SAT) [1]. The hydroxyl group can be converted to a chloride or mesylate to attach solubilizing tails (morpholine, piperazine).

  • Region 3 (C5-H): Often left unsubstituted to minimize steric clash, but can be chlorinated to block metabolic oxidation or improve lipophilicity.

Synthetic Protocols ("The Make")

Synthesis of 2-aminooxazoles is notoriously more difficult than their thiazole counterparts. The standard Hantzsch reaction (urea +


-haloketone) often fails or gives low yields due to the lower nucleophilicity of urea oxygen compared to thiourea sulfur.

We recommend Protocol A for direct access to the core and Protocol B for convergent medicinal chemistry campaigns.

Protocol A: Direct Condensation (Cyanamide Route)

This method is efficient for generating the core (2-aminooxazol-4-yl)methanol directly from 1,3-dihydroxyacetone.

Reagents:

  • 1,3-Dihydroxyacetone dimer

  • Cyanamide (50% aq. solution)

  • Ammonium hydroxide (adjust pH)

  • Methanol (solvent)

Step-by-Step Procedure:

  • Dissolution: Dissolve 1,3-dihydroxyacetone dimer (1.0 eq) in Methanol (0.5 M concentration).

  • Addition: Add Cyanamide (1.2 eq) dropwise to the solution.

  • pH Adjustment: Adjust the pH of the solution to ~9–10 using concentrated Ammonium Hydroxide. Note: Basic conditions are required to initiate the nucleophilic attack.

  • Reaction: Stir the mixture at 40°C for 12–24 hours. Monitor by TLC (10% MeOH in DCM, stain with Ninhydrin; product spot will be polar and turn yellow/orange).

  • Workup: Concentrate the solvent in vacuo. The residue is often a sticky oil.

  • Purification: Purify via flash column chromatography (Silica gel, gradient 0-15% MeOH in DCM).

  • Yield: Expect 40–60% yield of a pale yellow solid.

Protocol B: The "Carboxylate" Route (Scalable MedChem)

This route synthesizes the ethyl ester first, which is a stable intermediate that can be stored and reduced on demand.

Step 1: Cyclization to Ethyl 2-aminooxazole-4-carboxylate

  • Reagents: Ethyl

    
    -chloroacetoacetate, Urea (excess), Ethanol.
    
  • Procedure: Reflux Ethyl

    
    -chloroacetoacetate with 3 equivalents of urea in ethanol for 48 hours. (Note: Yields can be variable; microwave irradiation at 120°C for 1 hour often improves conversion).
    
  • Alternative: Use cyanamide and ethyl

    
    -chloroacetoacetate under basic conditions (NaOEt) for higher reliability.
    

Step 2: Reduction to Alcohol

  • Reagents: LiAlH4 (Lithium Aluminum Hydride) or DIBAL-H, THF (anhydrous).

  • Procedure:

    • Suspend LiAlH4 (1.5 eq) in anhydrous THF at 0°C under Argon.

    • Add the ester (from Step 1) dropwise as a solution in THF.

    • Allow to warm to RT and stir for 2 hours.

    • Quench: Carefully add Fieser workup reagents (Water, 15% NaOH, Water).

    • Filter the white precipitate and concentrate the filtrate to obtain (2-aminooxazol-4-yl)methanol.

Biological Evaluation Protocols ("The Test")

Kinetic Solubility Assay

Since the primary advantage of this scaffold over thiazoles is solubility, this must be validated early.

Protocol:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Spike: Add 10 µL of stock to 490 µL of PBS (pH 7.4) in a 96-well filter plate (final conc. 200 µM, 2% DMSO).

  • Incubation: Shake at room temperature for 24 hours.

  • Filtration: Vacuum filter the solution to remove undissolved particulates.

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm). Compare peak area to a standard curve prepared in 100% DMSO (to define "100% solubility").

  • Data Output: Report Solubility in µM or µg/mL.

Bacterial SAT Inhibition Assay (Target Validation)

Based on the work of Magalhães et al. [1], this scaffold is relevant for inhibiting Serine Acetyltransferase (SAT).

Assay Principle: Measures the CoA-SH released when SAT transfers an acetyl group from Acetyl-CoA to L-Serine. The free thiol (CoA-SH) reacts with DTNB (Ellman's reagent) to produce TNB (yellow, 412 nm).

Protocol:

  • Buffer: 50 mM KH2PO4 (pH 7.6).

  • Reagents:

    • Enzyme: Recombinant SAT (e.g., from S. typhimurium), 10 nM final.

    • Substrates: L-Serine (1 mM), Acetyl-CoA (0.1 mM).

    • Detection: DTNB (0.5 mM).

  • Workflow:

    • Add 10 µL compound (in DMSO) to 80 µL Buffer + Enzyme. Incubate 10 min at 25°C.

    • Add 10 µL Substrate Mix (Serine + Acetyl-CoA + DTNB) to initiate.

  • Readout: Monitor Absorbance at 412 nm kinetically for 10 minutes.

  • Analysis: Calculate slope (velocity). Determine IC50 using a 4-parameter logistic fit.

Data Analysis & Interpretation

When comparing 2-aminooxazole analogs to their thiazole bioisosteres, organize data as follows to justify the scaffold switch:

Compound IDScaffoldR-Group (C4)IC50 (Target)Solubility (µM)ClogPMetabolic Stability (t1/2)
Ref-Thiazole 2-Aminothiazole-CH2OH15 nM25 µM2.115 min (S-oxidation)
AO-001 2-Aminooxazole -CH2OH 45 nM >200 µM 0.8 >60 min
AO-0022-Aminooxazole-CH2-Morpholine60 nM>500 µM0.5>60 min

Interpretation Guide:

  • Potency Drop: A 2-5x loss in potency (increase in IC50) is common when switching S -> O due to the loss of a "sigma-hole" interaction or slight shape change. This is acceptable if solubility improves >10-fold.

  • Solubility Gain: Expect a significant increase. If solubility remains low, check for crystal packing forces (high melting point) rather than lipophilicity.

References

  • Magalhães, J., et al. (2021).[1][2] "Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants." Pharmaceuticals, 14(2), 174.[1]

  • Powner, M. W., et al. (2009). "Synthesis of activated pyrimidine ribonucleotides in prebiotically plausible conditions." Nature, 459, 239–242. (Describes the cyanamide/glycolaldehyde synthesis route).

  • Azzali, E., et al. (2020).[1][3][4] "2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry." ACS Medicinal Chemistry Letters, 11(6), 1435–1441.

Sources

Method

Topic: In Vitro Antibacterial Screening of (2-Aminooxazol-4-yl)methanol Derivatives

An Application Note for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The emergence of multidrug-resistant bacteria necessitates the discovery of n...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The emergence of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents. Heterocyclic compounds, particularly those containing oxazole scaffolds, have garnered significant attention due to their diverse biological activities.[1][2] This application note provides a comprehensive guide to the in vitro antibacterial screening of (2-Aminooxazol-4-yl)methanol derivatives, a promising class of compounds. We will delve into the scientific rationale behind standardized screening methodologies, present a detailed, step-by-step protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, and discuss the critical importance of controls for data integrity. This guide is designed to equip researchers with the foundational knowledge and practical protocols required to reliably evaluate the antibacterial potential of novel chemical entities.

Introduction: The Rationale for Targeting the 2-Aminooxazole Scaffold

The oxazole ring is a five-membered heterocyclic motif that is a key structural component in numerous natural products and synthetic compounds with a wide array of therapeutic properties, including antibacterial, anti-inflammatory, and anticancer activities.[1][3] The 2-aminooxazole moiety, in particular, has been identified as a "privileged scaffold" in medicinal chemistry. It serves as a bioisosteric replacement for the 2-aminothiazole core, a well-established pharmacophore in various bioactive molecules.[4] Studies have shown that substituting the sulfur atom of a thiazole with the oxygen of an oxazole can maintain or even enhance biological activity while potentially improving physicochemical properties like solubility.[4][5]

The (2-Aminooxazol-4-yl)methanol backbone provides a versatile template for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to optimize antibacterial potency and spectrum. The primary goal of in vitro screening is to quantify the antibacterial efficacy of these novel derivatives, typically by determining the MIC. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a standardized in vitro susceptibility test.[6] This metric is the gold standard for assessing the potency of a new compound and is essential for guiding further preclinical development.

G cluster_0 Bioisosteric Relationship cluster_1 Potential Advantages of Replacement Thiazole 2-Aminothiazole Core (Established Scaffold) Oxazole 2-Aminooxazole Core (Bioisosteric Replacement) Thiazole->Oxazole Isosteric Replacement (S -> O) Potency Maintain/Enhance Antibacterial Potency Oxazole->Potency Properties Improve Physicochemical Properties (e.g., Solubility) Oxazole->Properties

Caption: Bioisosteric relationship between 2-aminothiazole and 2-aminooxazole cores.

Foundational Screening Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a highly reliable and standardized technique for determining the MIC of a compound. It offers quantitative results and is amenable to high-throughput screening. The methodology is based on challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.[7][8] The protocol described below is aligned with the principles set forth by the Clinical and Laboratory Standards Institute (CLSI), which provides globally recognized guidelines for antimicrobial susceptibility testing.[9][10][11]

Principle of the Assay

A standardized suspension of bacteria is added to the wells of a 96-well microtiter plate containing two-fold serial dilutions of the (2-Aminooxazol-4-yl)methanol derivative. After an incubation period under controlled conditions, the wells are visually inspected for turbidity (an indicator of bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth occurs.[6]

Causality Behind Experimental Choices
  • Choice of Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of most non-fastidious aerobic bacteria.[7] Its composition is well-defined and has low levels of inhibitors (like thymidine and thymine) that could interfere with certain antibiotic classes. The cation (Ca²⁺ and Mg²⁺) concentration is adjusted because it can significantly affect the activity of some antimicrobial agents.

  • Standardized Inoculum: The bacterial density is adjusted to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[12] This inoculum is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each test well. This standardization is critical; an inoculum that is too low may result in falsely low MICs, while an overly dense inoculum can lead to falsely high MICs.

  • Use of Controls: Every assay must include specific controls to be considered valid.

    • Growth Control (Positive Control): Bacteria and broth, but no test compound. This well must show clear turbidity to confirm that the bacteria are viable and the medium supports growth.

    • Sterility Control (Negative Control): Broth only, with no bacteria or compound. This well must remain clear, confirming the sterility of the medium.

    • Reference Antibiotic Control: A known antibiotic (e.g., Ciprofloxacin, Gentamicin) is tested in parallel. The resulting MIC for the reference drug should fall within a predefined range for the specific quality control bacterial strain used (e.g., E. coli ATCC 25922), validating the accuracy of the entire test system.[9]

G prep_compound Prepare Stock Solution of Test Compound (in DMSO) serial_dilute Perform 2-Fold Serial Dilutions of Compound in Microtiter Plate prep_compound->serial_dilute prep_bacteria Prepare Bacterial Inoculum (Adjust to 0.5 McFarland) add_bacteria Inoculate Plate Wells with Standardized Bacteria (Final ~5x10^5 CFU/mL) prep_bacteria->add_bacteria serial_dilute->add_bacteria incubate Incubate Plate (e.g., 18-24h at 37°C) add_bacteria->incubate read_results Read Results: Determine MIC (Lowest concentration with no visible growth) incubate->read_results controls Include Controls: - Growth (Bacteria + Broth) - Sterility (Broth only) - Reference Antibiotic controls->add_bacteria Run in Parallel

Caption: Experimental workflow for the broth microdilution MIC assay.

Detailed Step-by-Step Protocol

Materials:

  • (2-Aminooxazol-4-yl)methanol derivatives

  • Dimethyl sulfoxide (DMSO)

  • 96-well, sterile, flat-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Reference antibiotic (e.g., Ciprofloxacin)

  • Multichannel pipette and sterile tips

  • Incubator (37°C)

Procedure:

  • Compound Preparation: a. Prepare a high-concentration stock solution of each derivative in 100% DMSO (e.g., 1280 µg/mL). b. The final concentration of DMSO in the assay wells should not exceed 1-2%, as higher concentrations can inhibit bacterial growth. A separate control well with the highest concentration of DMSO used should be included to verify it has no effect on growth.

  • Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Vortex thoroughly and adjust the turbidity visually to match the 0.5 McFarland standard.[12] This is your standardized inoculum. d. Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve the final target inoculum concentration of ~5 x 10⁵ CFU/mL. A common dilution is 1:150 from the 0.5 McFarland stock.

  • Plate Setup (Serial Dilution): a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a microtiter plate row. b. Add 200 µL of the working stock solution of your test compound (prepared in CAMHB) to well 1. c. Using a multichannel pipette, transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. d. Continue this two-fold serial dilution by transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. e. Well 11 will serve as the Growth Control (containing only 100 µL of CAMHB). f. Well 12 will serve as the Sterility Control (containing only 100 µL of CAMHB, it will not be inoculated).

  • Inoculation: a. To all wells except the Sterility Control (well 12), add 100 µL of the diluted bacterial inoculum prepared in Step 2d.[7] b. This brings the final volume in wells 1-11 to 200 µL and halves the drug concentration in each well, achieving the desired final test concentrations.

  • Incubation: a. Cover the plate with a lid to prevent evaporation. b. Incubate at 37°C for 18-24 hours in ambient air.[8]

  • Reading and Interpreting Results: a. Place the microtiter plate on a reading stand. b. Visually inspect the wells. A button of bacterial growth at the bottom or general turbidity indicates growth. c. The MIC is the lowest concentration of the compound that completely inhibits visible growth (i.e., the first clear well).[6] d. Validate the Assay:

    • The Sterility Control (well 12) must be clear.
    • The Growth Control (well 11) must show distinct turbidity.
    • The MIC of the reference antibiotic against the QC strain must be within the acceptable range as defined by CLSI M100 standards.[9]

Data Presentation and Interpretation

Results from MIC screening are best presented in a tabular format, allowing for easy comparison of the activity of different derivatives against a panel of bacterial strains. This panel should ideally include Gram-positive and Gram-negative bacteria, and potentially drug-resistant clinical isolates, to establish the compound's spectrum of activity.

Table 1: Example MIC Data for (2-Aminooxazol-4-yl)methanol Derivatives

Compound IDR-Group ModificationS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)
AXM-001 -H3264>128
AXM-002 -CH₃1632128
AXM-003 -Cl41664
AXM-004 -OCH₃832>128
Ciprofloxacin (Reference)0.50.0150.25

Data are hypothetical and for illustrative purposes only.

Interpretation: From this example data, one could infer that the addition of a chloro- group (AXM-003) significantly enhances antibacterial activity against both Gram-positive and Gram-negative bacteria compared to the unsubstituted parent compound (AXM-001). This type of analysis is crucial for building an SAR profile and guiding the next cycle of chemical synthesis and optimization.

Concluding Remarks

The in vitro antibacterial screening of novel (2-Aminooxazol-4-yl)methanol derivatives is a critical first step in the drug discovery pipeline. Adherence to standardized protocols, such as the CLSI-guided broth microdilution method, is paramount for generating reproducible and reliable data. The careful inclusion and validation of controls ensure the integrity of each experiment. The quantitative MIC data generated through these assays provide the foundation for structure-activity relationship studies, enabling the rational design of more potent antibacterial agents to combat the growing threat of antimicrobial resistance. Subsequent studies may involve determining the Minimum Bactericidal Concentration (MBC), time-kill kinetics, and mechanism of action studies to further characterize promising lead compounds.[13]

References

  • Singh N, et al. Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Pauk K, et al. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules. Available at: [Link]

  • Degiacomi G, et al. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Qureshi R, et al. In Vitro Screening of Methanol Plant Extracts For Their Antibacterial Activity. Pakistan Journal of Botany. Available at: [Link]

  • ResearchGate. Screening of in vitro antibacterial activities of methanol extracts of endemic Bunium brachyactis. ResearchGate. Available at: [Link]

  • Asian Journal of Chemistry. In vitro Antibacterial, ADME and Toxicity Screening of Newly Synthesized 4-(Substituted phenyl)-2-(2-chloroquinolin-3-yl)thiazoles. Asian Journal of Chemistry. Available at: [Link]

  • Singh S, et al. Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Degiacomi G, et al. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. National Institutes of Health (NIH). Available at: [Link]

  • Elyazidi M, et al. Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry. Available at: [Link]

  • Clinical and Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]

  • Hmp P, et al. A new bactericidal chlorinated derivative containing 2-aminooxazole potentiates antibacterial action of colistin against multidrug-resistant acinetobacter baumannii. National Institutes of Health (NIH). Available at: [Link]

  • World Organisation for Animal Health. Antimicrobial susceptibility testing (Broth microdilution method). WOAH. Available at: [Link]

  • Kakkar S, Narasimhan B. A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. Available at: [Link]

  • Sheeja Rekha A G, et al. A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences. Available at: [Link]

  • National Institutes of Health, Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. NIH Pakistan. Available at: [Link]

  • Kakkar S, Narasimhan B. A comprehensive review on biological activities of oxazole derivatives. ResearchGate. Available at: [Link]

  • Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing | Area of Focus. CLSI. Available at: [Link]

  • Waites KB, et al. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Clinical and Laboratory Standards Institute. M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. CLSI. Available at: [Link]

  • UNC DNA Day. Antimicrobial Susceptibility Testing (Microdilution Technique). UNC. Available at: [Link]

  • Zhang HZ, et al. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Al-Amiery AA, et al. Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • CHAIN. ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). CHAIN. Available at: [Link]

  • The Rubin Lab. MIC (Broth Microdilution) Testing. YouTube. Available at: [Link]

  • Wiegand I, et al. Broth microdilution for antibacterial testing as recommended by CLSI protocol. Nature Protocols. Available at: [Link]

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Application

Fluorescent labeling of biomolecules using (2-Aminooxazol-4-yl)methanol

An In-depth Technical Guide to Fluorescent Labeling of Biomolecules using (2-Aminooxazol-4-yl)methanol as a Novel Fluorophore Scaffold Authored by a Senior Application Scientist This document provides a comprehensive gui...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Fluorescent Labeling of Biomolecules using (2-Aminooxazol-4-yl)methanol as a Novel Fluorophore Scaffold

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of (2-Aminooxazol-4-yl)methanol as a foundational scaffold for the fluorescent labeling of biomolecules. We will delve into the underlying principles, provide detailed experimental protocols, and offer expert insights to ensure successful and reproducible results.

Introduction: The Potential of Oxazole Scaffolds in Bioimaging

The quest for novel fluorophores with advantageous photophysical properties is a continuous endeavor in biomedical research.[1] Oxazole derivatives have emerged as a promising class of fluorescent compounds, offering features such as environmental sensitivity, potential for large Stokes shifts, and biocompatibility.[2][3] Specifically, the (2-Aminooxazol-4-yl)methanol structure presents a versatile scaffold. The 2-aminooxazole moiety is a bioisostere of 2-aminothiazole, a common pharmacophore, suggesting good biocompatibility and potentially favorable solubility and metabolic stability.[4] The core structure's inherent fluorescence, which can be modulated by its chemical environment, makes it an attractive candidate for developing novel fluorescent probes.[5][6]

This guide proposes a novel application of (2-Aminooxazol-4-yl)methanol in a bioorthogonal labeling strategy, specifically through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[7][8][9] This approach allows for the specific and efficient covalent labeling of biomolecules in complex biological systems.[10][11]

Principle of the Method: A Bioorthogonal "Click Chemistry" Approach

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes.[12][13] The CuAAC reaction, where an azide and a terminal alkyne react to form a stable triazole linkage, is a prime example.[9][11] This reaction is highly specific, efficient, and can be performed under aqueous and biocompatible conditions.[8][9]

Our proposed strategy involves two key stages:

  • Functionalization of (2-Aminooxazol-4-yl)methanol: The amino group of (2-Aminooxazol-4-yl)methanol is derivatized to introduce a bioorthogonal handle, such as a terminal alkyne. This creates a "clickable" fluorescent probe.

  • Labeling of Biomolecules: The alkyne-functionalized probe is then reacted with a biomolecule (e.g., protein or nucleic acid) that has been pre-labeled with a complementary azide group. This azide can be introduced metabolically using non-canonical amino acids or sugars, or through chemical modification.[8]

The overall workflow is depicted in the diagram below:

G cluster_0 Probe Synthesis cluster_1 Biomolecule Preparation cluster_2 Fluorescent Labeling (CuAAC) A (2-Aminooxazol-4-yl)methanol C Alkyne-Functionalized Probe A->C Amine-reactive coupling B Alkyne-NHS Ester B->C G Fluorescently Labeled Biomolecule C->G C->G D Target Biomolecule (Protein, Nucleic Acid) F Azide-Labeled Biomolecule D->F Metabolic or Chemical Labeling E Azide-Modification Reagent E->F F->G Click Reaction F->G H Copper(I) Catalyst H->G

Figure 1: Workflow for fluorescent labeling using an alkyne-functionalized (2-Aminooxazol-4-yl)methanol probe via CuAAC click chemistry.

Application Notes and Protocols

Part 1: Synthesis of an Alkyne-Functionalized (2-Aminooxazol-4-yl)methanol Probe

The primary amino group of (2-Aminooxazol-4-yl)methanol provides a convenient handle for derivatization. Reaction with an N-hydroxysuccinimide (NHS) ester of an alkyne-containing carboxylic acid is a straightforward and efficient method to introduce the alkyne functionality.

Conceptual Protocol:

  • Dissolve (2-Aminooxazol-4-yl)methanol: Dissolve (2-Aminooxazol-4-yl)methanol in a suitable anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution to deprotonate the amino group and facilitate the reaction.

  • Introduce Alkyne-NHS Ester: Add a solution of an alkyne-NHS ester (e.g., pent-4-ynoic acid NHS ester) to the reaction mixture. The reaction is typically carried out at room temperature for several hours to overnight.

  • Monitor Reaction Progress: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification: Once the reaction is complete, the alkyne-functionalized probe can be purified using column chromatography or preparative high-performance liquid chromatography (HPLC).

Part 2: Fluorescent Labeling of Azide-Modified Biomolecules

This section provides detailed protocols for labeling azide-modified proteins and nucleic acids with the alkyne-functionalized (2-Aminooxazol-4-yl)methanol probe.

Essential Reagents and Equipment:

  • Alkyne-functionalized (2-Aminooxazol-4-yl)methanol probe (prepared as in Part 1)

  • Azide-modified biomolecule (protein or nucleic acid)

  • Copper(II) sulfate (CuSO₄)

  • A reducing agent (e.g., sodium ascorbate)

  • A copper-chelating ligand (e.g., TBTA)

  • Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • DMSO for dissolving reagents

  • Purification system (e.g., size-exclusion chromatography, dialysis, or spin columns)

  • Fluorescence spectrophotometer or gel imager for analysis

Table 1: Stock Solution Preparation

ReagentStock ConcentrationSolventStorage
Alkyne-Probe10 mMDMSO-20°C, desiccated
CuSO₄100 mMDeionized WaterRoom Temperature
Sodium Ascorbate500 mMDeionized Water-20°C (prepare fresh)
TBTA50 mMDMSO-20°C

Protocol 1: Fluorescent Labeling of Azide-Modified Proteins

This protocol is designed for labeling proteins in solution.

Step-by-Step Methodology:

  • Prepare the Protein Solution: Dissolve the azide-modified protein in PBS (pH 7.4) to a final concentration of 1-10 mg/mL.

  • Prepare the Click-Chemistry Cocktail: In a microcentrifuge tube, prepare the click-chemistry cocktail immediately before use by adding the reagents in the following order. The volumes below are for a 100 µL final reaction volume. Adjust volumes proportionally for different reaction sizes.

    • 84 µL of the protein solution

    • 1 µL of 10 mM Alkyne-Probe (final concentration: 100 µM)

    • 5 µL of 50 mM TBTA in DMSO (final concentration: 2.5 mM)

    • 5 µL of 100 mM CuSO₄ (final concentration: 5 mM)

    • 5 µL of 500 mM Sodium Ascorbate (final concentration: 25 mM)

  • Initiate the Reaction: Add the sodium ascorbate last to initiate the reaction. Gently mix by pipetting.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C overnight. Protect the reaction from light.

  • Purification: Remove the excess labeling reagents and byproducts.

    • Size-Exclusion Chromatography (SEC): This is the preferred method for separating the labeled protein from small molecule reagents.

    • Spin Desalting Columns: A rapid method for buffer exchange and removal of low-molecular-weight contaminants.

    • Dialysis: Effective for larger sample volumes, but requires longer processing times.

  • Analysis: Confirm the labeling by measuring the fluorescence of the purified protein. The degree of labeling can be determined spectrophotometrically if the extinction coefficients of the protein and the fluorophore are known. SDS-PAGE followed by fluorescence imaging can also be used to visualize the labeled protein.

Protocol 2: Fluorescent Labeling of Azide-Modified Nucleic Acids

This protocol is suitable for labeling azide-modified DNA or RNA oligonucleotides.[14][15]

Step-by-Step Methodology:

  • Prepare the Nucleic Acid Solution: Dissolve the azide-modified oligonucleotide in a nuclease-free buffer (e.g., 10 mM Tris, 1 mM EDTA, pH 7.5) to a concentration of 100-500 µM.

  • Prepare the Click-Chemistry Cocktail: In a nuclease-free microcentrifuge tube, combine the following reagents. The volumes are for a 50 µL final reaction volume.

    • 39.5 µL of the nucleic acid solution

    • 1 µL of 10 mM Alkyne-Probe (final concentration: 200 µM)

    • 2.5 µL of 50 mM TBTA in DMSO (final concentration: 2.5 mM)

    • 2.5 µL of 100 mM CuSO₄ (final concentration: 5 mM)

    • 4.5 µL of 500 mM Sodium Ascorbate (final concentration: 45 mM)

  • Initiate and Incubate: Add the sodium ascorbate to start the reaction. Mix well and incubate at room temperature for 1-4 hours, protected from light.

  • Purification: Purify the labeled oligonucleotide to remove unreacted probe and catalyst.

    • Ethanol Precipitation: A standard method for concentrating and purifying nucleic acids.

    • HPLC: Reverse-phase or ion-exchange HPLC can provide high-purity labeled oligonucleotides.

    • PAGE Purification: Polyacrylamide gel electrophoresis can be used to purify the labeled product, especially for longer oligonucleotides.

  • Analysis: Analyze the labeling efficiency by gel electrophoresis with fluorescence imaging. The shift in mobility and the fluorescent signal will confirm successful conjugation.

G start Start prep_reagents Prepare Stock Solutions (Probe, CuSO4, Ascorbate, TBTA) start->prep_reagents prep_bio Prepare Azide-Biomolecule (Protein or Nucleic Acid) start->prep_bio mix Combine Biomolecule, Probe, TBTA, and CuSO4 prep_reagents->mix prep_bio->mix initiate Add Sodium Ascorbate to Initiate Reaction mix->initiate incubate Incubate (RT, 1-4h) Protect from Light initiate->incubate purify Purify Labeled Biomolecule (SEC, Dialysis, Precipitation) incubate->purify analyze Analyze Labeling Efficiency (Fluorometry, Gel Imaging) purify->analyze end End analyze->end

Figure 2: Experimental workflow for the CuAAC-mediated fluorescent labeling of biomolecules.

Troubleshooting

Table 2: Common Issues and Solutions

IssuePossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency Inactive reducing agentPrepare fresh sodium ascorbate solution.
Inaccessible azide/alkyne groupsDenature proteins slightly (if possible without losing function) or use a longer linker on the probe/azide tag.
Insufficient reagent concentrationOptimize the molar excess of the probe. A 10- to 50-fold excess is a good starting point.
Presence of copper chelators (e.g., EDTA) in the bufferUse a buffer without chelating agents or perform buffer exchange prior to labeling.
Protein Precipitation High concentration of DMSOKeep the final DMSO concentration below 10% (v/v).
Aggregation induced by copperEnsure the TBTA ligand is added before CuSO₄ to stabilize the copper(I) ion.
High Background Fluorescence Incomplete removal of unreacted probeUse a more stringent purification method (e.g., multiple rounds of spin filtration or longer dialysis).

Conclusion

(2-Aminooxazol-4-yl)methanol represents a promising and versatile scaffold for the development of novel fluorescent probes. By leveraging the power of bioorthogonal click chemistry, researchers can specifically and efficiently label a wide range of biomolecules for applications in fluorescence microscopy, flow cytometry, and biochemical assays. The protocols and guidelines presented here provide a solid foundation for the successful implementation of this innovative labeling strategy.

References

  • Di S, et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Luminex Corporation. (n.d.). Protocol: Click-Chemistry Labeling of Biomolecules and DNA.
  • Sato, M. (2013). Specific and quantitative labeling of biomolecules using click chemistry. Frontiers in Physiology. Available at: [Link]

  • dos Santos, D. A., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal.
  • Wojtunik-Kulesza, K., et al. (2021). Insight into dual fluorescence effects induced by molecular aggregation occurring in membrane model systems containing 1,3,4-thiadiazole derivatives. Scientific Reports. Available at: [Link]

  • Youn, H. S., et al. (2021). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Molecules. Available at: [Link]

  • Ikemoto, M., et al. (1995). Fluorescence detection of specific sequence of nucleic acids by oxazole yellow-linked oligonucleotides. Homogeneous quantitative monitoring of in vitro transcription. Nucleic Acids Research. Available at: [Link]

  • Katoh, T., et al. (2017). In Cellulo Synthesis of Proteins Containing a Fluorescent Oxazole Amino Acid. ACS Chemical Biology. Available at: [Link]

  • Kohlman, K. L., & Scheuermann, T. H. (2021). Bioorthogonal Chemistry and Its Applications. ACS Chemical Reviews. Available at: [Link]

  • Kubareva, E. A., et al. (2018). Fluorescent Probes for Nucleic Acid Visualization in Fixed and Live Cells. Molecules. Available at: [Link]

  • Raposo, M. M. M., et al. (2022). Affordable Small Molecules as Promising Fluorescent Labels for Biomolecules. Molecules. Available at: [Link]

  • Tan, Y., et al. (2015). Synthesis and Evaluation of a Library of Fluorescent Dipeptidomimetic Analogues as Substrates for Modified Bacterial Ribosomes. Journal of Medicinal Chemistry. Available at: [Link]

  • Chen, S., et al. (2018). Synthesis and biological evaluation of 4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxins as topoisomerase-II inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Agard, N. J., & Bertozzi, C. R. (2009). Click chemistry for labeling and detection of biomolecules. Methods in Enzymology. Available at: [Link]

  • de Oliveira, G. A. P., et al. (2015). Oxazoles Dyes With Potential For Bioprobes: A Two-Photon Absorption Study. Conference Paper. Available at: [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal chemistry: Bridging chemistry, biology, and medicine. Angewandte Chemie International Edition. Available at: [Link]

  • Szabo, T., et al. (2013). Theoretical studies of the mechanism of 2-aminooxazole formation under prebiotically plausible conditions. Physical Chemistry Chemical Physics. Available at: [Link]

  • Swartz, D. R., et al. (1996). Covalent Labeling of Proteins with Fluorescent Compounds for Imaging Applications. Biological Procedures Online. Available at: [Link]

  • Sahoo, H. (2012). Fluorescent labeling techniques in biomolecules: a flashback. RSC Advances. Available at: [Link]

  • Kubareva, E. A., et al. (2018). Main strategies for covalent fluorescence labeling of NAs: via a... ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2017). Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). Scientific Reports. Available at: [Link]

  • Kele, P. (2015). Bioorthogonal fluorescent labels: a review on combined forces. Methods and Applications in Fluorescence. Available at: [Link]

  • Khan, I., et al. (2024). Recent Advances in the Application of 2-Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. ChemistryOpen. Available at: [Link]

  • Mitchison, T. (2013). Microscopy: Labeling Proteins with Fluorescent Probes. iBiology. Available at: [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal labeling of biomolecules. ResearchGate. Available at: [Link]

  • Stephanopoulos, N., & Francis, M. B. (2011). Advances in Bioconjugation. Nature Chemical Biology. Available at: [Link]

  • Kele, P., & Németh, K. (2021). Novel Approaches in Biomolecule Labeling. Molecules. Available at: [Link]

  • Li, J., et al. (2013). Click and Fluoresce: A Bioorthogonally Activated Smart Probe for Wash-Free Fluorescent Labeling of Biomolecules. The Journal of Organic Chemistry. Available at: [Link]

  • Kumar, M., et al. (2021). A new Schiff base derived from 5-(thiophene-2-yl)oxazole as “off-on-off” fluorescence sensor for monitoring indium and ferric ions sequentially and its application. Journal of Molecular Structure. Available at: [Link]

  • Klonkowski, A. M., et al. (2018). New Fluorescence Probes for Biomolecules. Molecules. Available at: [Link]

  • Thacker, S. (2024). Functionalizing Anthraquinone-Based Fluorophores for Protein Labeling. Liberty University. Available at: [Link]

  • Juskowiak, B. (2011). Nucleic acid-based fluorescent probes and their analytical potential. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Wieczorek, M., et al. (2019). Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy. Nature Communications. Available at: [Link]

  • Kłonkowska, A., et al. (2017). Synthesis, photophysical and biological properties of a new oxazolone fluorescent probe for bioimaging: an experimental and theoretical study. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Aminooxazole Synthesis

Topic: Overcoming Low Yields in 2-Aminooxazole Synthesis Ticket ID: AOX-SYN-001 Status: Open for Optimization Expert: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary: The "Thiazole Trap" M...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Low Yields in 2-Aminooxazole Synthesis Ticket ID: AOX-SYN-001 Status: Open for Optimization Expert: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "Thiazole Trap"

Many researchers approach 2-aminooxazole synthesis expecting it to behave exactly like 2-aminothiazole synthesis (the Hantzsch condensation). This is the primary cause of failure.

While thiourea is a potent nucleophile (sulfur is soft and highly nucleophilic), urea is significantly less reactive due to the high electronegativity of oxygen and resonance stabilization. Consequently, standard reflux conditions often lead to the decomposition of the sensitive


-haloketone before the urea can effectively attack, resulting in "black tar" and yields <10%.

This guide provides engineered workflows to bypass this kinetic bottleneck using high-energy input (Microwave) and alternative precursors (Cyanamide).

Troubleshooting Modules (Q&A Format)

Module A: The Hantzsch-Type Condensation (Urea + -Haloketone)

Q: I am refluxing my


-bromoacetophenone with urea in ethanol, but I only see starting material and degradation spots. What is wrong? 

A: Ethanol is often insufficient for this transformation. The activation energy required for the urea oxygen to displace the halide is too high for standard reflux in protic solvents.

  • The Fix: Switch to DMF (N,N-Dimethylformamide) and use Microwave (MW) Irradiation .

  • Why: DMF is a polar aprotic solvent that solvates cations well but leaves the urea "naked" and more nucleophilic. MW irradiation provides rapid, uniform heating that accelerates the condensation step faster than the competing decomposition pathways of the

    
    -haloketone.
    

Q: My product is forming, but the yield is stuck at 20%. How do I push conversion?

A: You are likely facing product inhibition or hydrobromide salt trapping.

  • The Fix: Add a stoichiometric base or use a "proton sponge" effect.

  • Optimization: While some protocols suggest adding bases like

    
    , this can sometimes lead to polymerization of the haloketone. A better approach is often high-concentration MW synthesis  where the urea itself acts as a buffer (use 3–5 equivalents).
    
Module B: The Cyanamide Route (Alternative Precursors)

Q: My


-haloketone is too unstable. It decomposes before I can even set up the reaction. Is there an alternative? 

A: Yes. Abandon the halide route and use


-hydroxyketones (acyloins)  with Cyanamide (

)
.
  • The Logic: This mimics prebiotic synthesis pathways. It avoids the use of lachrymatory and unstable haloketones.

  • Caution: Cyanamide is toxic and polymerizes at high pH. This reaction requires careful pH control (typically pH 6–7 phosphate buffer) or specific fusion conditions.

Visualized Workflows

Diagram 1: Method Selection Decision Tree

Use this logic flow to select the correct synthetic strategy based on your substrate stability.

G Start Start: 2-Aminooxazole Target CheckSubstrate Check Substrate Availability Start->CheckSubstrate HaloKetone Have α-Haloketone? CheckSubstrate->HaloKetone Yes HydroxyKetone Have α-Hydroxyketone? CheckSubstrate->HydroxyKetone Yes StabilityCheck Is Haloketone Stable? HaloKetone->StabilityCheck MethodB Method B: Cyanamide Condensation HydroxyKetone->MethodB Stable Stable (e.g., Aryl) StabilityCheck->Stable Unstable Unstable (e.g., Alkyl/Allyl) StabilityCheck->Unstable MethodA Method A: MW Hantzsch (Urea + DMF) Stable->MethodA MethodC Method C: 2-Step Sequence (Azide displacement -> Staudinger) Unstable->MethodC

Caption: Decision matrix for selecting the optimal synthetic route based on precursor stability.

Diagram 2: The "Yield Trap" Mechanism

Understanding the failure mode of the urea reaction.

Mechanism Urea Urea (Low Nucleophilicity) Transition Transition State (High Energy Barrier) Urea->Transition Slow Attack HaloKetone α-Haloketone HaloKetone->Transition Decomp Polymerized Tar (Black) HaloKetone->Decomp Thermal Degradation (Competes with Attack) Intermediate Iminohydrin Intermediate Transition->Intermediate Cyclization Product 2-Aminooxazole Intermediate->Product - H2O

Caption: Kinetic competition between nucleophilic attack and thermal degradation. MW irradiation favors the upper path.

Optimized Experimental Protocols

Protocol A: Microwave-Assisted Urea Condensation (High Yield)

Best for: Stable aryl


-bromoketones.

Reagents:

  • 
    -Bromoketone (1.0 equiv)
    
  • Urea (10.0 equiv) — Excess is critical to drive kinetics.

  • Solvent: DMF (anhydrous).

Procedure:

  • Dissolution: In a microwave-safe vial (e.g., 10 mL), dissolve the

    
    -bromoketone (e.g., 1.0 mmol) in DMF (2.5 mL).
    
  • Addition: Add Urea (10 mmol). Note: Urea may not fully dissolve at RT; this is acceptable.

  • Irradiation: Seal the vial. Irradiate at 130°C for 10–15 minutes (Power: 300W, dynamic mode).

    • Note: Conventional heating at 130°C for 2 hours often yields <20%. MW achieves 50–80% in 10 mins.[1]

  • Workup (Critical):

    • Pour the reaction mixture into crushed ice/water (20 mL).

    • Neutralize with saturated

      
       if acidic.
      
    • Extract with EtOAc (

      
       mL).
      
    • Wash organic layer with 5% LiCl solution (to remove DMF) followed by brine.

  • Purification: Flash chromatography (Hexane/EtOAc). 2-Aminooxazoles are polar; start with 20% EtOAc.

Protocol B: Cyanamide Condensation

Best for: Sensitive aliphatic substrates or when avoiding bromination.

Reagents:

  • 
    -Hydroxyketone (1.0 equiv)
    
  • Cyanamide (

    
    ) (1.5 equiv)
    
  • Phosphate Buffer (pH 6.5) or Methanol.

Procedure:

  • Setup: Dissolve

    
    -hydroxyketone in MeOH/Water (1:1).
    
  • Addition: Add Cyanamide. Adjust pH to 6.0–6.5 using dilute NaOH or HCl.

    • Warning: High pH (>8) causes cyanamide dimerization to dicyandiamide.

  • Reaction: Heat at 60°C for 3–6 hours.

  • Monitoring: Monitor by LC-MS. The disappearance of the ketone peak and appearance of the [M+1] oxazole mass is diagnostic.

Data Summary: Solvent & Method Comparison

The following data illustrates the impact of solvent and heating method on the yield of 4-phenyl-2-aminooxazole.

EntrySolventStoichiometry (Ketone:Urea)ConditionTimeYield (%)
1Ethanol1:2Reflux (80°C)18 h0% (Trace)
2DMSO1:10Heat (80°C)3 h0%
3DMF1:10Heat (80°C)3 h37%
4DMF1:10Heat (120°C)30 min45%
5DMF 1:10 Microwave (130°C) 10 min 56–71%

Data Source: Adapted from Azzali et al. (2020) optimization studies.

References

  • Azzali, E. et al. (2020).[1][2] 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link][1]

  • Szabla, R. et al. (2013).[3] Theoretical studies of the mechanism of 2-aminooxazole formation under prebiotically plausible conditions. Physical Chemistry Chemical Physics.[3] [Link]

  • Kumar, R. et al. (2019).[4] Conventional and microwave assisted synthesis of 2-aminothiazoles and oxazoles and their anti cancer activity. Journal of Heterocyclic Chemistry (via ResearchGate). [Link]

Sources

Optimization

Purification challenges of polar 2-aminooxazole derivatives

Technical Support Center: Purification of Polar 2-Aminooxazole Derivatives 2-Aminooxazoles serve as critical bioisosteres in medicinal chemistry (often replacing thiazoles or pyridines), yet they present a notorious puri...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Polar 2-Aminooxazole Derivatives

2-Aminooxazoles serve as critical bioisosteres in medicinal chemistry (often replacing thiazoles or pyridines), yet they present a notorious purification bottleneck. The core challenge lies in their amphoteric nature and tautomeric equilibrium .

Unlike simple amines, the 2-aminooxazole motif exists in equilibrium between the amino (aromatic) and imino (non-aromatic) forms. This duality creates two distinct problems:

  • Silanol Drag: The ring nitrogen (N3) and the exocyclic amine can act as hydrogen bond acceptors/donors, interacting strongly with acidic silanols on standard silica gel. This results in severe peak tailing ("streaking") and mass loss.

  • Solubility Paradox: These compounds are often too polar for standard non-polar mobile phases (Hexane/EtOAc) but may "oil out" or crystallize in polar chlorinated solvents, complicating liquid loading.

This guide provides field-proven workflows to overcome these specific barriers.

Troubleshooting Guide (Q&A Format)

Category 1: Chromatography Failures (Tailing & Yield Loss)

Q: My compound streaks across the entire column on normal phase silica, even with a gradient. How do I fix this?

A: This is the classic "Silanol Effect." The basic nitrogen atoms in your oxazole are forming hydrogen bonds with the acidic protons of the silica surface (


).

The Fix: Amine Deactivation (The "Buffered" Column) You must neutralize the silica surface before and during the run.

  • Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your mobile phase.[1]

  • Crucial Step: You cannot just add it to the solvent bottle. You must pre-equilibrate the column.

    • Why? If you don't equilibrate, the amine modifier will be adsorbed by the silica at the top of the column, leaving the bottom acidic. Your compound will travel well initially and then stick halfway down.

    • Protocol: Flush the column with 3-4 column volumes (CV) of the starting mobile phase containing the modifier before injecting your sample.

Q: I see two spots on TLC that merge into one broad peak on the column. Is my compound decomposing?

A: Likely not. You are observing tautomer separation . On the timescale of TLC (capillary action), the amino and imino tautomers may separate slightly due to different interactions with the stationary phase. On a flash column, they interconvert faster than the separation, leading to a single, broad, "smeared" peak.

The Fix:

  • Sharpen the Equilibrium: Run the column in a solvent that favors one tautomer or accelerates the exchange. Using MeOH/DCM (up to 10% MeOH) often speeds up the exchange, averaging the interaction and sharpening the peak.

  • Switch to C18: Reverse phase chromatography uses neutral interactions (hydrophobic effect) rather than polar H-bonding, often eliminating this artifact entirely.

Category 2: Solubility & Loading Issues

Q: My crude reaction mixture is in DMF/DMSO. When I try to load it onto the column, it crashes out or ruins the separation.

A: Direct liquid injection of high-boiling polar solvents (DMF, DMSO, NMP) destroys flash separation because these solvents act as "super-eluters," carrying your compound down the column regardless of the gradient.

The Fix: The "Dry Load" Technique Never liquid load >10% of the column volume with polar solvents.

  • Dissolve your crude mixture in the minimum amount of MeOH or Acetone.

  • Add Celite 545 or silica gel (ratio: 1g crude to 3g solid support).

  • Rotary evaporate until you have a free-flowing powder.

  • Load this powder into a solid load cartridge (or pour on top of the column bed).

  • Scientific Logic:[2][3][4][5][6][7] This physically separates the solvent vector from the elution vector, allowing the gradient to dictate movement, not the injection solvent.

Decision Framework: Selecting the Right Purification Route

Do not default to normal phase flash. Use this logic flow to save time.

PurificationStrategy Start Crude 2-Aminooxazole Mixture SolubilityCheck Is it soluble in DCM/EtOAc? Start->SolubilityCheck BasicCheck Is it highly basic (pKa > 5)? SolubilityCheck->BasicCheck Yes MethodB Method B: Reverse Phase (C18) (H2O/MeCN + 0.1% Formic Acid) SolubilityCheck->MethodB No (Polar/Oily) ImpurityType Impurity Profile? BasicCheck->ImpurityType Yes MethodA Method A: Buffered Normal Phase (DCM/MeOH + 1% NH4OH) BasicCheck->MethodA No (Weakly basic) ImpurityType->MethodA Complex mix MethodC Method C: SCX Catch & Release (For non-basic impurities) ImpurityType->MethodC Non-amine impurities MethodD Method D: Recrystallization (EtOH or Toluene/Dioxane) ImpurityType->MethodD Crystalline potential

Figure 1: Strategic decision tree for purifying aminooxazole derivatives based on solubility and impurity profile.

Detailed Protocols

Protocol A: The "Amine-Buffered" Flash Chromatography

Best for: Removing non-polar side products from the desired amine.

Reagents:

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ammonium Hydroxide (NH₄OH, 28-30% solution)

Step-by-Step:

  • Mobile Phase Prep: Prepare a stock solution of DCM:MeOH:NH4OH (90:9:1). This is your "B" solvent. Your "A" solvent is pure DCM.

  • Column Conditioning (Critical): Run 100% "A" for 2 CVs. Then, manually inject 2 CVs of 5% "B" to coat the silica with ammonia.

  • Gradient:

    • 0-5 min: 0% B (Pure DCM)

    • 5-20 min: 0% → 50% B (Linear gradient)

    • 20-25 min: 50% → 100% B

  • Observation: The ammonia competes with your amine for silanol sites. You should see a sharp peak rather than a long tail.

Protocol B: SCX "Catch and Release" (Solid Phase Extraction)

Best for: Isolating the basic aminooxazole from neutral/acidic byproducts (e.g., unreacted alpha-haloketones).

Materials:

  • SCX (Strong Cation Exchange) Cartridge (sulfonic acid bonded silica).

Step-by-Step:

  • Load: Dissolve crude in MeOH (or MeOH/DCM 1:1). Load onto the SCX cartridge.

  • Catch: The aminooxazole (basic) will bind to the sulfonic acid sites. Neutral impurities pass through.

  • Wash: Flush with 3 CVs of MeOH . (Discard eluate – contains impurities).[8]

  • Release: Elute with 3 CVs of 2M Ammonia in Methanol .

  • Finish: Concentrate the ammonia fraction. You will have the free base of your aminooxazole.

Comparative Data: Solvent Systems

Solvent SystemAdditiveSuitability for 2-AminooxazolesProsCons
Hexane / EtOAc NonePoor Cheap, standard.Severe tailing; compound often sticks permanently.
DCM / MeOH NoneModerate Good solubility.Still tails; silica dissolution at >10% MeOH.
DCM / MeOH 1% TEA Good Sharp peaks; suppresses silanol activity.TEA is hard to remove (high boiling point).
DCM / MeOH 1% NH₄OH Excellent Best peak shape; volatile additive (easy to evap).Immiscibility issues if water content is too high.
Water / MeCN 0.1% Formic High (C18) Perfect for polar analogs; MS compatible.Requires lyophilization; limited loading capacity.

References

  • Nunes, C. M., et al. (2025).[5] Photochemistry of 2-aminooxazole: a matrix-isolation and computational study of a putative key prebiotic molecule. Royal Society of Chemistry. Link

  • Azzali, E., et al. (2020).[9] 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters. Link[9]

  • BenchChem Technical Support. (2025). Overcoming challenges in the purification of heterocyclic compounds. Link

  • University of Rochester. Troubleshooting Flash Column Chromatography. Department of Chemistry. Link

Sources

Troubleshooting

Technical Support Center: Managing the Reactivity of the 2-Amino Group in Synthesis

Welcome to the technical support center dedicated to addressing the challenges associated with managing the reactivity of the 2-amino group during complex organic synthesis. This guide is designed for researchers, scient...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with managing the reactivity of the 2-amino group during complex organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter specific, practical issues in their daily laboratory work. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the in-depth understanding necessary to troubleshoot and optimize your synthetic strategies.

The primary amino group is a potent nucleophile and a strong base, characteristics that make it a versatile functional group but also a significant challenge to control during multi-step syntheses.[1] Unwanted side reactions, such as acylation, alkylation, or reaction with various electrophiles, can lead to low yields, complex purification procedures, and ultimately, the failure of a synthetic route.[2][3] To circumvent these issues, the temporary "masking" of the amino group with a protecting group is an essential strategy.[2][3]

This guide will focus on the three most ubiquitously employed amino-protecting groups in modern organic synthesis: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz or Z), and 9-fluorenylmethyloxycarbonyl (Fmoc). We will explore common problems encountered during their application and removal, providing detailed troubleshooting advice and standardized protocols.

Choosing Your Protection Strategy: A Logic Flow

Selecting the appropriate protecting group is critical and depends on the overall synthetic plan, particularly the presence of other functional groups and the reaction conditions required for subsequent steps. An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other parts of the molecule. The concept of "orthogonality," where one protecting group can be removed without affecting another, is a cornerstone of modern synthesis.[4]

G start Start: Need to protect a 2-amino group downstream_conditions What are the downstream reaction conditions? start->downstream_conditions acid_labile Are other groups acid-labile? downstream_conditions->acid_labile Molecule must be stable to acid base_labile Are other groups base-labile? downstream_conditions->base_labile Molecule must be stable to base h2_sensitive Are there reducible groups (e.g., alkynes, alkenes, benzyl ethers)? downstream_conditions->h2_sensitive Molecule must be stable to hydrogenation acid_labile->base_labile Yes boc Use Boc Group (Acid-Labile) acid_labile->boc No base_labile->h2_sensitive Yes fmoc Use Fmoc Group (Base-Labile) base_labile->fmoc No h2_sensitive->acid_labile Yes cbz Use Cbz Group (Hydrogenolysis) h2_sensitive->cbz No G cluster_0 Boc Deprotection Mechanism Boc-NHR Boc-NHR Protonated_Boc Boc-NHR (Protonated) Boc-NHR->Protonated_Boc + H+ Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid - tBu+ tBu_cation t-Bu+ Protonated_Boc->tBu_cation Free_Amine R-NH2 Carbamic_Acid->Free_Amine - CO2 Alkylated_Product Alkylated Side Product tBu_cation->Alkylated_Product + Product (nucleophile) Trapped_Cation Scavenged Cation tBu_cation->Trapped_Cation + Scavenger Scavenger Scavenger (e.g., TIS)

Caption: Mechanism of Boc deprotection and the role of cation scavengers.

Section 2: The Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group is a robust protecting group, stable to both acidic and basic conditions. Its removal via catalytic hydrogenolysis offers a mild and orthogonal deprotection strategy. [4]

FAQs on Cbz Protection

Q5: My Cbz protection using benzyl chloroformate (Cbz-Cl) gives low yields and is difficult to control. Why?

A5: Cbz-Cl is a highly reactive and moisture-sensitive reagent. Several factors can lead to poor results:

  • pH Control: The reaction generates HCl, which can protonate the starting amine, rendering it non-nucleophilic. It is crucial to maintain a basic pH (typically 8-10) throughout the addition of Cbz-Cl. [5]Using a biphasic Schotten-Baumann condition with an aqueous base (e.g., Na₂CO₃) is common. For sensitive substrates prone to racemization at high pH, a buffered system (e.g., Na₂CO₃/NaHCO₃) can be effective. [5]* Reagent Decomposition: Cbz-Cl can decompose in the presence of water or bases. It should be added slowly and at a low temperature (0°C) to the reaction mixture.

  • Alternative Reagents: Consider using N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu), which is a stable, crystalline solid and often gives cleaner reactions, albeit at a slower rate.

Troubleshooting Cbz Deprotection

Q6: My catalytic hydrogenation for Cbz removal is stalled or incomplete.

A6: This is a frequent problem in hydrogenolysis and is almost always related to the catalyst or the presence of catalyst poisons.

  • Catalyst Activity: Palladium on carbon (Pd/C) is the standard catalyst. Ensure it is fresh and has been stored properly. Over time, catalysts can become oxidized or "poisoned" and lose activity. Using a higher catalyst loading (up to 10 mol%) or a more active catalyst (e.g., Pearlman's catalyst, Pd(OH)₂/C) can help.

  • Catalyst Poisons: The palladium catalyst is exquisitely sensitive to poisoning. Even trace amounts of certain functional groups or impurities can shut down the reaction. Common poisons include:

    • Sulfur compounds: Thiols, thioethers, and even sulfates can poison the catalyst. Ensure your starting material and solvents are free of sulfur contaminants.

    • Halides: While less severe than sulfur, high concentrations of halides can inhibit the catalyst.

    • Strongly coordinating amines: Some nitrogen-containing heterocycles can bind to the palladium surface and inhibit catalysis.

  • Hydrogen Source and Pressure: Ensure a good supply of hydrogen. For difficult deprotections, increasing the hydrogen pressure (if equipment allows) can be effective. Alternatively, transfer hydrogenation using a source like ammonium formate, cyclohexene, or 1,4-cyclohexadiene can be a powerful alternative, often succeeding where H₂ gas fails. [4]* Solvent: Protic solvents like methanol, ethanol, or ethyl acetate are standard. Ensure the substrate is fully dissolved.

Q7: During Cbz deprotection, I am also reducing another functional group in my molecule.

A7: This is a chemoselectivity issue. While hydrogenolysis is generally mild, it can reduce other sensitive groups like alkenes, alkynes, nitro groups, and other benzyl ethers.

  • Selective Catalyst Inhibition: It is sometimes possible to selectively poison the catalyst to prevent over-reduction. For example, adding a small amount of pyridine or quinoline can sometimes allow for the cleavage of a Cbz group without reducing an alkene. [6]This requires careful optimization.

  • Alternative Deprotection: If hydrogenation is not compatible with your molecule, consider alternative Cbz removal methods. Strong Lewis acids (e.g., HBr in acetic acid, TMSI) can cleave the Cbz group, but these conditions are harsh and not orthogonal to acid-labile groups like Boc.

Section 3: The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base lability, allowing for an orthogonal protection scheme with acid-labile side-chain protecting groups. [4]

Troubleshooting Fmoc Deprotection

Q8: I suspect my Fmoc deprotection is incomplete during SPPS. What are the signs and solutions?

A8: Incomplete Fmoc removal is a major cause of deletion sequences in the final peptide product. [7]* Signs: A common indicator is a diminished color intensity if you are using a colorimetric test (e.g., Kaiser test) on the subsequent coupling step, as fewer free amines are available. Online UV monitoring of the deprotection effluent (detecting the dibenzofulvene-piperidine adduct) can also show a tailing peak, indicating slow removal.

  • Causes and Solutions:

    • Steric Hindrance: Fmoc removal can be slow for sterically hindered amino acids (e.g., Val, Ile) or when the growing peptide chain aggregates. Increase the deprotection time or perform a double deprotection (two sequential treatments with the piperidine solution).

    • Reagent Concentration: The standard deprotection solution is 20% piperidine in DMF or NMP. [8][9]Ensure your solution is fresh, as piperidine can degrade.

    • Solvent Quality: Use high-purity, peptide synthesis-grade DMF or NMP. Poor quality solvents can contain impurities that interfere with the reaction.

Q9: I am observing significant side reactions, such as diketopiperazine or aspartimide formation, during my SPPS.

A9: These are well-known side reactions in Fmoc-based SPPS, both of which are catalyzed by the basic conditions of the deprotection step. [9]* Diketopiperazine (DKP) Formation: This occurs after the deprotection of the second amino acid in the sequence. The newly liberated N-terminal amine can attack the ester linkage to the resin, cyclizing to release a dipeptide DKP and terminating the chain. This is especially problematic for sequences containing Proline or Glycine at the C-terminus. [9] * Mitigation: Use a pre-loaded resin with the third amino acid (as a dipeptide) or use a more sterically hindered resin (e.g., a 2-chlorotrityl resin) which is more resistant to this intramolecular reaction. Also, minimizing the time the free N-terminal amine is exposed to base by using rapid deprotection and coupling cycles can help. [9]* Aspartimide Formation: This occurs when the backbone amide nitrogen attacks the side-chain ester of an aspartic acid residue, forming a five-membered succinimide ring. This can lead to racemization and the formation of β-aspartyl peptide linkages.

  • Mitigation: Use side-chain protecting groups for Asp that are designed to minimize this side reaction (e.g., O-2,4-dimethylpent-3-yl, O-3-methylpent-3-yl). Adding 1-hydroxybenzotriazole (HOBt) or OxymaPure to the deprotection solution can also suppress aspartimide formation.

Q10: My final peptide product is showing a +136 Da adduct. What is it?

A10: This is likely an adduct of your peptide with dibenzofulvene (DBF), the byproduct of Fmoc deprotection. During deprotection, the base (e.g., piperidine) acts as a scavenger for DBF. [10]If the scavenger concentration is too low or if the deprotected amine is particularly nucleophilic, it can react with DBF, leading to this irreversible chain termination.

  • Solution: Ensure you are using a sufficient concentration of a good scavenger. Piperidine is generally effective. [10]If the problem persists, especially with a sensitive sequence, consider using an alternative, more nucleophilic base like pyrrolidine, which can be a more efficient DBF scavenger. [10]Also, ensure the resin is thoroughly washed after deprotection to remove any residual DBF before the next coupling step. [10]

Summary of Protecting Group Properties

Protecting GroupStructureCommon Protection Reagent(s)Deprotection ConditionsOrthogonal ToKey StrengthsCommon Issues
Boc tert-butyloxycarbonylBoc₂O, Boc-ONStrong acid (TFA, HCl) [4][11]Cbz, FmocStable to base and nucleophiles; robustt-Butylation of nucleophiles; requires strong acid for removal
Cbz (Z) BenzyloxycarbonylCbz-Cl, Cbz-OSuCatalytic Hydrogenolysis (H₂, Pd/C) [4]Boc, FmocMild, neutral deprotection; stable to acid/baseIncompatible with reducible groups (alkenes, alkynes); catalyst poisoning
Fmoc 9-FluorenylmethyloxycarbonylFmoc-Cl, Fmoc-OSuBase (20% Piperidine in DMF) [4][9]Boc, CbzVery mild deprotection; ideal for SPPSBase-catalyzed side reactions (DKP, aspartimide); potential DBF adduct formation

Standard Operating Protocols

Protocol 1: General Procedure for Boc Protection of a Primary Amine
  • Dissolution: Dissolve the amine substrate (1.0 eq) in a suitable solvent (e.g., THF, dioxane, or a 1:1 mixture of THF/water).

  • Base Addition: Add a base (e.g., NaHCO₃ (2.0 eq) for aqueous systems, or TEA (1.5 eq) and a catalytic amount of DMAP (0.05 eq) for anhydrous systems).

  • Reagent Addition: To the stirring solution at room temperature, add di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.3 eq) either as a solid or dissolved in the reaction solvent.

  • Reaction: Stir the mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture in vacuo to remove organic solvents. If using an aqueous system, extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: General Procedure for TFA-Mediated Boc Deprotection
  • Preparation: Dissolve the Boc-protected substrate (1.0 eq) in a minimal amount of an anhydrous solvent (e.g., dichloromethane (DCM)).

  • Cocktail Addition: Prepare the deprotection cocktail. A standard mixture is 95% TFA, 2.5% H₂O, and 2.5% triisopropylsilane (TIS). Add the cocktail (typically 10-20 volumes relative to the substrate) to the dissolved substrate at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once complete, concentrate the reaction mixture in vacuo to remove the TFA (use a trap with a base solution to neutralize the acidic vapors). Co-evaporate with toluene or DCM several times to ensure all residual TFA is removed.

  • Isolation: The product is typically obtained as a TFA salt. It can be used directly, or the free amine can be liberated by partitioning between an organic solvent and a basic aqueous solution (e.g., saturated NaHCO₃).

Protocol 3: General Procedure for Hydrogenolysis of a Cbz Group
  • Setup: Dissolve the Cbz-protected substrate (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol% Pd) to the solution under an inert atmosphere (e.g., N₂ or Ar). Caution: Pd/C can be pyrophoric when dry.

  • Hydrogenation: Seal the reaction vessel, evacuate and backfill with hydrogen gas (H₂) three times. Maintain a positive pressure of H₂ (typically with a balloon or at a specified pressure on a hydrogenation apparatus).

  • Reaction: Stir the mixture vigorously at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS (note: the catalyst must be filtered before analysis).

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate in vacuo to yield the deprotected amine. Further purification is often not necessary but can be performed if needed.

References

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). BOC Deprotection. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Isidro-Llobet, A., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(1), 163. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Al-Warhi, T., et al. (2020). Green Chemistry - In situ Fmoc removal. Green Chemistry, 22(18), 6047-6053. [Link]

  • Jørgensen, K. T., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(42), 14168-14175. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Bioactivity Guide: (2-Aminooxazol-4-yl)methanol and its Thiazole Analog as Bioisosteres

Introduction: The Strategic Isosteric Replacement in Drug Discovery In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing therapeutic efficacy and pharmacokine...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Isosteric Replacement in Drug Discovery

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing therapeutic efficacy and pharmacokinetic profiles. One of the most powerful tools in the medicinal chemist's arsenal is the principle of isosteric and bioisosteric replacement. This guide delves into a critical comparison of two such bioisosteres: (2-Aminooxazol-4-yl)methanol and its sulfur-containing analog, 2-aminothiazole-4-methanol.

The 2-aminothiazole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties.[3][4][5] However, the presence of the thiazole ring, and specifically the sulfur atom, can introduce metabolic liabilities, such as S-oxidation, and may contribute to off-target effects or toxicity.[6]

This has led to a growing interest in the 2-aminooxazole scaffold as a bioisosteric replacement. The substitution of the sulfur atom with oxygen, a classical isostere, can subtly alter the molecule's electronic distribution, hydrogen bonding capacity, and overall physicochemical properties. Theoretically, this modification could lead to improved solubility, metabolic stability, and a potentially altered bioactivity profile. This guide will provide a comprehensive overview of the known bioactivities of these two scaffolds, detail the synthetic rationale for producing the specific methanol derivatives, and present robust experimental protocols for their head-to-head comparison, addressing a current data gap in the scientific literature for these particular analogs.

Physicochemical Properties: A Tale of Two Heterocycles

The fundamental difference between the oxazole and thiazole rings lies in the heteroatom at the 1-position—oxygen versus sulfur. This seemingly minor change has significant implications for the molecule's properties.

Property(2-Aminooxazol-4-yl)methanol (Predicted)2-Aminothiazole-4-methanol (Predicted)Rationale for Comparison
Molecular Weight ~114.10 g/mol ~130.17 g/mol The oxazole analog is lighter, which can be advantageous in drug design.
LogP (Lipophilicity) LowerHigherThe more electronegative oxygen in the oxazole ring generally leads to lower lipophilicity and potentially higher aqueous solubility.
Metabolic Stability HigherLowerThe sulfur atom in the thiazole ring is susceptible to enzymatic oxidation, a metabolic pathway not available to the oxazole ring.
Hydrogen Bonding Oxygen can act as a hydrogen bond acceptor.Sulfur is a weaker hydrogen bond acceptor.This difference can influence target binding and solubility.

Synthesis and Rationale

Synthetic Workflow Overview

Synthesis DHA 1,3-Dihydroxyacetone Halogenation Halogenation (e.g., Br2) DHA->Halogenation Thiazole (2-Aminothiazol-4-yl)methanol Halogenation->Thiazole Hantzsch Thiazole Synthesis Oxazole (2-Aminooxazol-4-yl)methanol Halogenation->Oxazole Oxazole Synthesis Thiourea Thiourea Thiourea->Thiazole Urea Urea Urea->Oxazole

Caption: General synthetic approach to the target compounds.

The Hantzsch thiazole synthesis is a classical and efficient method for the preparation of 2-aminothiazoles. It involves the reaction of an α-haloketone with a thiourea. In this case, bromination of 1,3-dihydroxyacetone would yield the necessary α-haloketone precursor. A similar strategy, substituting thiourea with urea, can be employed for the synthesis of the 2-aminooxazole analog.

Comparative Bioactivity Evaluation: Experimental Protocols

To address the current knowledge gap, a direct comparative study of the bioactivity of (2-Aminooxazol-4-yl)methanol and 2-aminothiazole-4-methanol is essential. The following experimental protocols provide a robust framework for such an investigation, focusing on key areas where these scaffolds have shown promise.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It is based on the reduction of MTT by mitochondrial dehydrogenases of viable cells to form a purple formazan product.

MTT_Workflow Start Seed cancer cells in 96-well plate Incubate1 Incubate (24h) to allow attachment Start->Incubate1 Treat Treat with varying concentrations of compounds Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 Add_MTT Add MTT solution (0.5 mg/mL) Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Read Measure absorbance at 570 nm Solubilize->Read

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7]

  • Compound Treatment: Prepare stock solutions of (2-Aminooxazol-4-yl)methanol and 2-aminothiazole-4-methanol in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value for each compound will be determined by plotting the percentage of viability against the log of the compound concentration.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for determining the free radical scavenging activity of a compound.

DPPH_Workflow Start Prepare methanolic solutions of test compounds Mix Mix compound solution with DPPH solution (e.g., 0.1 mM) Start->Mix Incubate Incubate in the dark (20-30 min) Mix->Incubate Read Measure absorbance at 517 nm Incubate->Read

Caption: Simplified workflow for the DPPH antioxidant assay.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of the test compounds and a positive control (e.g., ascorbic acid) in methanol.[10]

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds.

  • Incubation: Incubate the plate in the dark at room temperature for 20-30 minutes.[10]

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader. A blank containing only methanol will be used.

  • Data Analysis: The percentage of radical scavenging activity will be calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The EC₅₀ (half-maximal effective concentration) value will be determined from the dose-response curve.

Expected Outcomes and Discussion

Based on the principles of bioisosterism, it is hypothesized that both (2-Aminooxazol-4-yl)methanol and its thiazole analog will exhibit biological activity. The key questions to be answered by the proposed experiments are:

  • Potency: Which analog exhibits greater potency in anticancer and antioxidant assays? The subtle electronic differences between the oxazole and thiazole rings may lead to different binding affinities with biological targets.

  • Spectrum of Activity: Will the bioisosteric replacement alter the spectrum of anticancer activity across different cell lines?

  • Structure-Activity Relationship (SAR): The data generated will provide a crucial starting point for the SAR of this specific scaffold, guiding future modifications to enhance activity and selectivity.

Conclusion

While the broader classes of 2-aminooxazoles and 2-aminothiazoles are well-documented for their diverse biological activities, a direct, data-driven comparison of (2-Aminooxazol-4-yl)methanol and 2-aminothiazole-4-methanol is a critical unmet need. The proposed synthetic and bio-evaluative framework in this guide provides a clear and scientifically rigorous path to elucidate their comparative bioactivities. The results of these studies will not only provide valuable insights for researchers in drug discovery but also highlight the practical application of bioisosterism in fine-tuning the therapeutic potential of promising scaffolds.

References

  • Synthesis and anticancer properties of 2-aminothiazole deriv
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. (2021-03-07) [Link]

  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry. (2022-07-19) [Link]

  • Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. (URL not provided)
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. National Institutes of Health. [Link]

  • Process of producing 2-aminothiazole.
  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. National Institutes of Health. (2021-08-23) [Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. PubMed. (2020-10-01) [Link]

  • Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. PubMed Central. (2018-05-09) [Link]

  • Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Deriv
  • 2-Amino-4-thiazolidinones: Synthesis and Reactions. (URL not provided)
  • Chemical synthesis of 2-aminothiazole analogs. Reagents: (i) EtOH,... (URL not provided)
  • New methods for the synthesis of 2-aminothiazolones. PubMed. (2008-03-07) [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. OUCI. (URL not provided)
  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. G-Biosciences. (URL not provided)
  • Synthesis of 1,3-dihydroxyacetone deriv
  • Recent Developments and Biological Activities of 2-Aminothiazole Deriv
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (URL not provided)
  • Antioxidant Assays. (URL not provided)
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (2025-12-24) [Link]

  • Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio). Organic Chemistry Portal. (URL not provided)
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  • MTT Prolifer
  • DPPH Antioxidant Assay Kit D678 manual. DOJINDO. (URL not provided)
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  • Expeditious Syntheses to Pharmochemicals 1,3-Dihydroxyacetone, 1,3-Dichloro-, 1,3-Dibromo- and 1,3-Diiodoacetone from Glycerol 1,3-Dichlorohydrin Using Homogenous and Heterogenous Medium. SciELO. (URL not provided)
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  • Antioxidant and Anticholinesterase Effects of Methanol Extract, and Consecutive Fractions of Peganum harmala L.. (URL not provided)

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Comparative

Validating the Antitubercular Potential of (2-Aminooxazol-4-yl)methanol Derivatives: A Comparative Guide

The escalating threat of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) underscores the urgent need for novel antitubercular agents with unique mechanisms of action.[1] Amo...

Author: BenchChem Technical Support Team. Date: February 2026

The escalating threat of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) underscores the urgent need for novel antitubercular agents with unique mechanisms of action.[1] Among the promising new scaffolds, (2-Aminooxazol-4-yl)methanol derivatives have emerged as a compelling class of compounds. This guide provides a comprehensive technical overview of the validation of their antitubercular activity, offering a comparative analysis against established drugs and detailing the requisite experimental protocols for rigorous evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fight against tuberculosis.

The Rationale for Investigating 2-Aminooxazole Scaffolds

The 2-aminooxazole core is a bioisostere of the 2-aminothiazole scaffold, a known privileged structure in medicinal chemistry with demonstrated antitubercular activity.[2] Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. The substitution of the sulfur atom in the thiazole ring with an oxygen atom to form the oxazole ring can lead to advantageous changes in physicochemical properties, such as reduced lipophilicity (ClogP) and potentially a lower rate of metabolism due to the absence of an oxidizable sulfur atom.[2] Preliminary studies have indicated that 2-aminooxazole derivatives maintain potent antitubercular activity, validating their exploration as a new class of anti-TB drug candidates.[2]

Comparative In Vitro Efficacy: A Quantitative Analysis

A critical first step in the validation of any new potential antimicrobial agent is the determination of its in vitro efficacy against the target pathogen, Mycobacterium tuberculosis. The primary metric for this is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of a compound that inhibits the visible growth of the microorganism.

The following table provides a comparative summary of the reported MIC values for a selection of (2-Aminooxazol-4-yl)methanol derivatives and their 2-aminothiazole bioisosteres against the H37Rv strain of M. tuberculosis, alongside data for first- and second-line anti-TB drugs for context.

Table 1: Comparative In Vitro Antitubercular Activity (MIC in µg/mL)

Compound ClassSpecific DerivativeTarget/Mechanism of ActionMIC (µg/mL) against M. tuberculosis H37RvReference(s)
(2-Aminooxazol-4-yl)methanol Derivatives Compound 30Not fully elucidated>128[2]
Compound 34Not fully elucidated6.25[2]
Compound 36Not fully elucidated12.5[2]
2-Aminothiazole Derivatives (Bioisosteres) Compound 1Not fully elucidated1.56[2]
Compound 2Not fully elucidated3.12[2]
Compound 4Not fully elucidated6.25[2]
First-Line Anti-TB Drugs IsoniazidMycolic Acid Synthesis0.02 - 0.06[3]
RifampicinDNA-dependent RNA Polymerase0.05 - 0.2[4]
EthambutolArabinosyl Transferase0.5 - 2.0[4]
PyrazinamideTrans-translation12.5 - 100[2]
Second-Line Anti-TB Drugs MoxifloxacinDNA Gyrase0.125 - 0.5[5]
LinezolidProtein Synthesis0.125 - 1.0[6]
BedaquilineATP Synthase0.03 - 0.12[7]

Assessing Safety: In Vitro Cytotoxicity

Equally important to efficacy is the safety profile of a potential drug candidate. Cytotoxicity assays are performed to determine the concentration at which a compound becomes toxic to mammalian cells. A favorable therapeutic index (the ratio of the cytotoxic concentration to the effective concentration) is a key indicator of a compound's potential for further development.

Table 2: Comparative In Vitro Cytotoxicity (IC50 in µM)

Compound ClassSpecific DerivativeCell LineIC50 (µM)Reference(s)
(2-Aminooxazol-4-yl)methanol Derivatives Compound 34VERO>128[2]
Compound 36VERO>128[2]
2-Aminothiazole Derivatives (Bioisosteres) Compound 1VERO>128[2]
Compound 2VERO>128[2]
Compound 4VERO>128[2]
Selected Anti-TB Drugs MoxifloxacinA549>100[8]
LinezolidHepG2>100[6]

Experimental Protocols for Validation

To ensure the scientific integrity and reproducibility of the findings, detailed and validated experimental protocols are paramount. The following sections provide step-by-step methodologies for the key in vitro assays used to validate the antitubercular activity and cytotoxicity of novel compounds.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is based on the widely accepted broth microdilution method and is designed to ensure reproducible and accurate results for determining the MIC of novel compounds against Mycobacterium tuberculosis.[9][10][11]

Materials:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Inoculating loops or sterile swabs

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Humidified incubator at 37°C

Procedure:

  • Inoculum Preparation:

    • Aseptically transfer a few colonies of M. tuberculosis H37Rv from a solid culture into a tube containing sterile saline or Middlebrook 7H9 broth with 0.05% Tween 80.

    • Vortex the suspension to break up clumps.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^7 CFU/mL.

    • Dilute the adjusted inoculum 1:20 in Middlebrook 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Plate Preparation:

    • Prepare serial two-fold dilutions of the test compounds in Middlebrook 7H9 broth in the 96-well plates. The final volume in each well should be 100 µL.

    • Include a positive control (no drug) and a negative control (no bacteria) for each plate.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the test compound and the positive control wells.

    • The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 2.5 x 10^5 CFU/mL.

  • Incubation:

    • Seal the plates with a breathable membrane or place them in a secondary container to prevent evaporation.

    • Incubate the plates at 37°C in a humidified incubator for 7-14 days.

  • Reading and Interpretation:

    • After the incubation period, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare M. tuberculosis Inoculum (0.5 McFarland) Inoculate Inoculate 96-well Plate Inoculum->Inoculate Dilution Prepare Serial Dilutions of Test Compound Dilution->Inoculate Incubate Incubate at 37°C for 7-14 days Inoculate->Incubate Read Visually Read Plates for Growth Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC

Workflow for MIC Determination
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[12]

Materials:

  • Mammalian cell line (e.g., VERO, A549, or HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Humidified incubator with 5% CO2 at 37°C

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation:

    • Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours until a purple precipitate is visible.

  • Formazan Solubilization:

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed Mammalian Cells in 96-well Plate Treat_Cells Treat Cells with Compounds Seed_Cells->Treat_Cells Prepare_Compounds Prepare Serial Dilutions of Test Compound Prepare_Compounds->Treat_Cells Incubate_Cells Incubate for 48-72 hours Treat_Cells->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Workflow for In Vitro Cytotoxicity Assay

In Vivo Efficacy Validation: Murine Models of Tuberculosis

Following promising in vitro data, the validation of antitubercular activity must progress to in vivo models to assess the efficacy of the compound in a complex biological system. The mouse model is the most commonly used for preclinical evaluation of anti-TB drugs due to its well-characterized immune response to M. tuberculosis infection and the availability of various transgenic strains.[13][14][15][16]

Key Considerations for In Vivo Efficacy Studies:

  • Mouse Strain: BALB/c and C57BL/6 are commonly used strains.[15]

  • Infection Route: Aerosol infection is the most common and physiologically relevant route, as it mimics the natural route of human infection. Intravenous injection is another method used.[13][15]

  • Inoculum Size: A low-dose aerosol infection (e.g., 50-100 CFU) is typically used to establish a chronic infection.[13]

  • Treatment Regimen: Treatment usually begins several weeks post-infection to allow for the establishment of a stable bacterial load. Compounds are administered daily or multiple times a week via oral gavage or other appropriate routes.[13]

  • Efficacy Readouts: The primary endpoint is the reduction in bacterial burden (CFU counts) in the lungs and spleen of treated mice compared to untreated controls.[13]

InVivo_Workflow Infection Infect Mice with M. tuberculosis (Aerosol) Establishment Allow Infection to Establish (Weeks) Infection->Establishment Treatment Administer Test Compound and Controls Establishment->Treatment Sacrifice Sacrifice Mice at Defined Time Points Treatment->Sacrifice Homogenize Homogenize Lungs and Spleen Sacrifice->Homogenize Plate Plate Serial Dilutions on Agar Homogenize->Plate Incubate_Plates Incubate Plates and Count CFUs Plate->Incubate_Plates Analyze Analyze Reduction in Bacterial Load Incubate_Plates->Analyze

General Workflow for In Vivo Efficacy Testing

Conclusion and Future Directions

The (2-Aminooxazol-4-yl)methanol scaffold represents a promising avenue for the development of novel antitubercular agents. The initial data suggests that these compounds can exhibit potent activity against M. tuberculosis with low cytotoxicity, warranting further investigation. Rigorous and standardized validation using the detailed protocols outlined in this guide is essential to accurately assess their potential. Future research should focus on expanding the library of these derivatives to establish a more comprehensive structure-activity relationship, optimizing their pharmacokinetic properties, and elucidating their precise mechanism of action. Through a systematic and evidence-based approach, the scientific community can continue to advance promising new candidates like the (2-Aminooxazol-4-yl)methanol derivatives in the critical fight against tuberculosis.

References

  • MIC distribution of second-line drugs for M. tuberculosis isolates from... - ResearchGate. (n.d.). Retrieved February 7, 2024, from [Link]

  • Minimum inhibitory concentration distributions for first- and second-line antimicrobials against Mycobacterium tuberculosis | Microbiology Society. (n.d.). Retrieved February 7, 2024, from [Link]

  • The Correlations of Minimal Inhibitory Concentration Values of Anti-TB Drugs with Treatment Outcomes and Clinical Profiles in Patients with Multidrug-Resistant Tuberculosis (MDR-TB) in China - PMC. (n.d.). Retrieved February 7, 2024, from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - NIH. (n.d.). Retrieved February 7, 2024, from [Link]

  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. (2020, June 8). ACS Publications. [Link]

  • Determination of MIC Breakpoints for Second-Line Drugs Associated with Clinical Outcomes in Multidrug-Resistant Tuberculosis Treatment in China | Antimicrobial Agents and Chemotherapy. (n.d.). Retrieved February 7, 2024, from [Link]

  • A new bactericidal chlorinated derivative containing 2-aminooxazole potentiates antibacterial action of colistin against multidrug-resistant acinetobacter baumannii - PubMed Central. (n.d.). Retrieved February 7, 2024, from [Link]

  • Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery. (n.d.). Retrieved February 7, 2024, from [Link]

  • Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed. (n.d.). Retrieved February 7, 2024, from [Link]

  • Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC. (n.d.). Retrieved February 7, 2024, from [Link]

  • Animal Models for Tuberculosis in Translational and Precision Medicine - Frontiers. (n.d.). Retrieved February 7, 2024, from [Link]

  • Design, Synthesis, Characterization, and Cytotoxicity of New Pyrazolylmethylene-2-thioxoimidazolidin-4-one Derivatives towards Androgen-Sensitive LNCaP Prostate Cancer Cells - MDPI. (n.d.). Retrieved February 7, 2024, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved February 7, 2024, from [Link]

  • WHO announces updates on optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex. (n.d.). Retrieved February 7, 2024, from [Link]

  • Discovery of Novel Derivatives of Catechin Gallate with Antimycobacterial Activity from Kirkia wilmsii Engl. Extracts - MDPI. (n.d.). Retrieved February 7, 2024, from [Link]

  • Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS - EXCLI Journal. (n.d.). Retrieved February 7, 2024, from [Link]

  • Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis | Antimicrobial Agents and Chemotherapy. (n.d.). Retrieved February 7, 2024, from [Link]

  • Estimation of second line anti-tubercular drug susceptibility to Mycobacterium tuberculosis in clinical isolates - PMC. (n.d.). Retrieved February 7, 2024, from [Link]

  • Anti-Tuberculosis Drugs and Mechanisms of Action: Review - Uniscience Publishers. (n.d.). Retrieved February 7, 2024, from [Link]

  • Comparative In Vitro Evaluation of Anti-HIV Immunotoxin, Antibody–Drug Conjugate, and Radioimmunoconjugate Targeted by the Same Antibody - MDPI. (n.d.). Retrieved February 7, 2024, from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. (n.d.). Retrieved February 7, 2024, from [Link]

  • new in vivo model to test anti-tuberculosis drugs using fluorescence imaging | Journal of Antimicrobial Chemotherapy | Oxford Academic. (n.d.). Retrieved February 7, 2024, from [Link]

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  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (n.d.). Retrieved February 7, 2024, from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (2-Aminooxazol-4-yl)methanol

For the modern researcher, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper management of chemical waste is a c...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper management of chemical waste is a critical, non-negotiable aspect of this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of (2-Aminooxazol-4-yl)methanol, a heterocyclic compound utilized in synthetic chemistry and drug development.

The procedural recommendations herein are synthesized from an analysis of the compound's structural motifs—a 2-aminooxazole core and a primary alcohol—and the known hazard profiles of analogous chemicals. Given that a specific Safety Data Sheet (SDS) for (2-Aminooxazol-4-yl)methanol is not always readily accessible, a conservative approach grounded in established principles of hazardous waste management is essential. This ensures that safety protocols address the compound's potential hazards comprehensively.

Hazard Assessment: A Precautionary Approach

Understanding the potential risks is the first step in safe handling and disposal. The hazard profile for (2-Aminooxazol-4-yl)methanol is inferred from structurally related compounds, primarily 2-aminooxazole and other substituted aminoxazoles.

The 2-aminooxazole moiety is known to be a potential irritant. GHS classifications for the parent compound, 2-Aminooxazole, indicate it causes skin and serious eye irritation and may cause respiratory irritation.[1][2] Similarly, related structures like (2-Aminopyridin-4-yl)methanol are reported as harmful if swallowed and are also skin and eye irritants.[3] The presence of the methanol group suggests that while the compound is a solid, its solutions or thermal decomposition products could carry risks associated with methanol, including toxicity and flammability.[4][5][6]

Therefore, (2-Aminooxazol-4-yl)methanol must be handled as a hazardous substance with the potential to cause significant irritation and possible toxicity.

Table 1: Inferred Hazard Profile and GHS Classifications of Related Compounds

Hazard Category GHS Classification (based on 2-Aminooxazole & analogs) Justification and Key Precautions
Acute Toxicity (Oral) Warning (Harmful if swallowed)[3] Do not ingest. Wash hands thoroughly after handling.
Skin Corrosion/Irritation Warning (Causes skin irritation)[1][2][3] Avoid contact with skin. Wear nitrile gloves and a lab coat.
Serious Eye Damage/Irritation Warning (Causes serious eye irritation)[1][2][3] Wear safety glasses with side shields or chemical goggles.

| Specific Target Organ Toxicity | Warning (May cause respiratory irritation)[1][2][3] | Handle in a well-ventilated area, preferably a chemical fume hood. |

Personal Protective Equipment (PPE): Your First Line of Defense

Based on the hazard assessment, the following minimum PPE is mandatory when handling or disposing of (2-Aminooxazol-4-yl)methanol in any form:

  • Eye Protection: Chemical safety goggles. A face shield should be worn if there is a significant risk of splashing.

  • Hand Protection: Nitrile gloves. Ensure gloves are inspected before use and changed immediately if contaminated.

  • Body Protection: A properly fastened laboratory coat.

  • Respiratory Protection: For handling large quantities or for spill cleanup where dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is recommended. All handling of the solid should occur within a certified chemical fume hood to minimize inhalation exposure.[4]

Step-by-Step Disposal Protocols

Disposal procedures must be meticulous to prevent environmental contamination and ensure personnel safety. Segregate waste streams as described below. All hazardous waste must be collected by a licensed environmental services contractor. Never dispose of this chemical down the drain or in regular solid waste.[7]

Protocol 3.1: Disposal of Unused or Surplus Solid (2-Aminooxazol-4-yl)methanol

This protocol applies to the pure, solid compound that is expired, contaminated, or no longer needed.

  • Container Preparation: Obtain a designated hazardous waste container for solid chemical waste. The container must be made of a compatible material (e.g., HDPE - High-Density Polyethylene), be in good condition, and have a secure, leak-proof lid.[8]

  • Labeling: Affix a "Hazardous Waste" label to the container. Fill out all required information, including the full chemical name: "(2-Aminooxazol-4-yl)methanol", the quantity, and the date. Do not use abbreviations.

  • Chemical Transfer: Inside a chemical fume hood, carefully transfer the solid waste into the designated container using a clean spatula or scoop. Avoid generating dust.[9]

  • Closure and Storage: Securely close the container lid.[7] Wipe the exterior of the container to remove any external contamination. Store the container in a designated, well-ventilated secondary containment area, segregated from incompatible materials like strong acids and oxidizing agents, while awaiting pickup.[10]

Protocol 3.2: Disposal of Contaminated Labware and Debris

This protocol applies to items such as gloves, weigh boats, paper towels, and silica gel contaminated with (2-Aminooxazol-4-yl)methanol.

  • Container Selection: Use a designated hazardous waste pail or drum lined with a heavy-duty plastic bag for solid waste.[11]

  • Labeling: Clearly label the container as "Hazardous Waste - Solid Debris Contaminated with (2-Aminooxazol-4-yl)methanol".

  • Waste Collection: Place all contaminated solid materials directly into the lined container. Do not include any free liquids.

  • Closure and Storage: When the container is ready for pickup (no more than 90% full), securely close the inner bag and seal the container lid.[7] Store in the designated hazardous waste accumulation area.

Protocol 3.3: Disposal of Empty Containers

Empty containers that once held (2-Aminooxazol-4-yl)methanol must be decontaminated before they can be disposed of as non-hazardous waste or recycled.

  • Decontamination (Triple Rinse): Because this compound is considered toxic, the empty container must be triple-rinsed.[8]

    • Step 1: In a fume hood, add a suitable solvent (e.g., methanol or ethanol) to the container, filling it to about 10% of its volume.

    • Step 2: Secure the cap and swirl the container to rinse all interior surfaces thoroughly.

    • Step 3: Decant the rinse solvent (rinsate) into a designated "Hazardous Waste" container for halogenated or non-halogenated organic solvent waste, as appropriate. This rinsate is now considered hazardous waste.[8]

    • Step 4: Repeat the rinse two more times, collecting the rinsate in the same hazardous waste container.

  • Final Disposal: After the triple rinse and allowing the container to air dry in the back of the fume hood, deface the original label completely. The clean, dry container can now be disposed of in the regular laboratory glass or plastic recycling stream, as appropriate.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (2-Aminooxazol-4-yl)methanol and related waste streams.

G cluster_0 Waste Identification cluster_1 Segregation & Disposal Paths cluster_2 Action & Final Disposition Waste Identify Waste Type: (2-Aminooxazol-4-yl)methanol Solid_Product Unused/Surplus Solid Compound Waste->Solid_Product Contaminated_Items Contaminated Labware (Gloves, Wipers, etc.) Waste->Contaminated_Items Empty_Container Empty Stock Container Waste->Empty_Container Solid_Waste_Bin Transfer to Labeled 'Solid Hazardous Waste' Container Solid_Product->Solid_Waste_Bin Protocol 3.1 Debris_Waste_Bin Place in Lined Pail for 'Contaminated Solid Debris' Contaminated_Items->Debris_Waste_Bin Protocol 3.2 Triple_Rinse Triple Rinse with Appropriate Solvent Empty_Container->Triple_Rinse Protocol 3.3 Collect_Rinsate Collect Rinsate in 'Liquid Hazardous Waste' Container Triple_Rinse->Collect_Rinsate Dispose_Container Deface Label & Dispose of Clean Container Triple_Rinse->Dispose_Container

Caption: Disposal workflow for (2-Aminooxazol-4-yl)methanol.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental release.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area. Ensure the area is well-ventilated (fume hood sash should be kept low).

  • Don PPE: Wear the appropriate PPE as described in Section 2, including respiratory protection if necessary.

  • Containment & Cleanup (Small Spill):

    • Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[12] Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container for solid debris.[12]

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol), and place the cloth in the hazardous waste container. Follow with a soap and water wash.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office. For large spills, evacuate the area and contact EHS or the emergency response team immediately.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of (2-Aminooxazol-4-yl)methanol, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Methanol Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019, July 15). Safety Data Sheet: Methanol. Retrieved from [Link]

  • PubChem. (n.d.). (2-Aminopyridin-4-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]

  • Methanex Corporation. (n.d.). Safety data sheets. Retrieved from [Link]

  • Airgas. (2022, March 18). Methanol - Safety Data Sheet. Retrieved from [Link]

  • Redox. (2022, May 24). Safety Data Sheet Methanol. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminooxazole. National Center for Biotechnology Information. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Juhás, M., et al. (2022). A new bactericidal chlorinated derivative containing 2-aminooxazole potentiates antibacterial action of colistin against multidrug-resistant acinetobacter baumannii. PubMed Central. Retrieved from [Link]

  • Lehigh University Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]

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Handling

Personal protective equipment for handling (2-Aminooxazol-4-yl)methanol

Executive Summary & Chemical Profile[1] The Directive: This guide supersedes generic safety templates. It is a specific operational protocol for (2-Aminooxazol-4-yl)methanol , a heterocyclic building block frequently use...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

The Directive: This guide supersedes generic safety templates. It is a specific operational protocol for (2-Aminooxazol-4-yl)methanol , a heterocyclic building block frequently used in the synthesis of bioactive pharmaceutical intermediates (e.g., kinase inhibitors).

The Hazard Logic: While often classified under general GHS categories (Irritant/Harmful), the specific structure—an amino-oxazole core linked to a methanol group—presents a dual risk profile:

  • Bioactivity: The oxazole ring is a common pharmacophore. Until specific toxicological data proves otherwise, you must apply the Precautionary Principle , treating this substance as a potential bioactive agent (Band 3 Control Strategy).

  • Chemical Reactivity: The primary amine is nucleophilic and basic; the alcohol confers solubility in polar solvents. This combination increases skin permeability compared to non-polar analogs.

GHS Classification (Baseline):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE) Matrix

Scientific Rationale: Standard latex gloves are insufficient due to the polarity of the amino-alcohol moiety, which facilitates permeation. The following matrix is designed to prevent not just acute exposure, but also low-level chronic sensitization.

Protection ZoneRecommended EquipmentTechnical Specification & Rationale
Dermal (Hands) Double-Gloving Strategy Inner Layer: 4-mil Nitrile (High dexterity).Outer Layer: 5-mil+ Nitrile (extended cuff).Why: Nitrile offers superior resistance to organic bases compared to latex. The double layer creates a breakthrough buffer for the polar methanol group.
Respiratory Engineering Control Primary Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).Secondary (if outside hood): N95 or P100 Particulate Respirator.Why: The solid powder is prone to static charge and aerosolization during weighing.
Ocular Chemical Splash Goggles Spec: ANSI Z87.1 compliant, indirect venting.Why: Safety glasses with side shields are insufficient for fine powders that can drift around lenses.
Body Lab Coat (Tyvek/Poly blend) Spec: Elastic cuffs, snap closure.Why: Cotton coats absorb polar liquids. Synthetic blends (e.g., Tyvek) repel dust and splashes better.

Operational Protocol: The "Zero-Exposure" Workflow

Phase A: Preparation & Weighing (Highest Risk Step)

The majority of laboratory exposures occur during the transfer of dry powder due to static lift.

  • Static Mitigation: (2-Aminooxazol-4-yl)methanol is a polar solid and will generate static charge. Use an ionizing fan or antistatic gun inside the balance enclosure before spatulating.

  • The "Draft Shield" Check: Ensure the analytical balance draft shield is closed during the final read. If the numbers drift significantly, your fume hood face velocity may be too high (turbulence) or the static charge is unmitigated.

  • Transfer: Never transfer the open container outside the hood. Use a secondary containment tray (spill tray) for all transfers.

Phase B: Dissolution & Synthesis
  • Solvent Selection: This compound is soluble in DMSO, Methanol, and dilute acids.

    • Caution: Dissolution in acid will be exothermic due to the protonation of the amino group. Add solid to acid slowly, with cooling if scale >5g.

  • Temperature Control: If heating is required, use a silicone oil bath or heating block. Avoid water baths to prevent potential contamination of the heating medium if a flask breaks.

Phase C: Decontamination & Spill Response
  • Minor Spill (Powder): Do NOT dry sweep. This generates aerosols. Cover with a damp paper towel (water or ethanol) to wet the powder, then wipe up.

  • Surface Decon: Wipe surfaces with 10% Ethanol followed by a detergent wash. The ethanol helps solubilize the organic portion, while the water/detergent removes the salt residues.

Waste Disposal Logistics

Disposal Class: Organic Base / Toxic.

  • Segregation: Do not mix with Oxidizing Acids (e.g., Nitric Acid) or Acid Chlorides in the waste stream. The amino group can react violently.[3]

  • Labeling: Clearly label as "Contains Amino-Oxazole Derivative – Potential Bioactive."

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the waste stream is acidic.

Visualized Workflow (Process Logic)

The following diagram illustrates the critical decision nodes and safety barriers for handling this compound.

G start Start: Handling (2-Aminooxazol-4-yl)methanol risk_assess Risk Assessment: Is powder quantity > 100mg? start->risk_assess standard_ppe Standard PPE: Nitrile (5mil) + Safety Glasses Fume Hood Required risk_assess->standard_ppe No (<100mg) enhanced_ppe Enhanced PPE: Double Glove + N95/P100 (if open sash) Static Control Required risk_assess->enhanced_ppe Yes (>100mg) weighing Operation: Weighing/Transfer (Highest Inhalation Risk) standard_ppe->weighing enhanced_ppe->weighing spill_check Spill Event? weighing->spill_check dissolution Dissolution: Check Exotherm (if Acid used) waste Disposal: Organic Waste (Basic/Toxic) Segregate from Oxidizers dissolution->waste spill_check->dissolution No clean_wet Protocol: Wet Wipe Method (NO Dry Sweeping) spill_check->clean_wet Yes clean_wet->waste

Figure 1: Operational decision tree for handling amino-oxazole derivatives, emphasizing the divergence in PPE based on scale and the critical spill response protocol.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 558521, 2-Aminooxazole. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[4] Retrieved from [Link][5]

Sources

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